2-Fluoro-3-(methylsulfanyl)phenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXPXQDVMBXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the principles of directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. This document will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss the critical parameters for successful synthesis and purification. The guide is intended for researchers and professionals in organic synthesis, particularly those involved in the development of novel pharmaceuticals and functional materials.
Introduction: The Significance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms into the aryl ring of these boronic acids can profoundly influence the physicochemical properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated arylboronic acids highly sought-after building blocks in drug discovery.[1] The specific substitution pattern of a fluorine atom and a methylsulfanyl group on the phenylboronic acid scaffold, as in this compound, offers a unique combination of electronic and steric properties for the synthesis of complex and novel molecular architectures.
Strategic Approach: Directed ortho-Metalation (DoM)
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy.[2][3] DoM allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a borate ester, to introduce the boronic acid functionality.
Choice of Starting Material and Retrosynthetic Analysis
The key to a successful DoM strategy lies in the selection of a suitable starting material bearing a potent DMG. In the case of this compound, the fluorine atom and the methylsulfanyl group are both potential DMGs. However, the directing ability of a methoxy group is generally stronger than that of fluorine.[4] By analogy, the sulfur atom in the methylsulfanyl group is expected to be a more effective directing group than the fluorine atom. Therefore, the most logical precursor for this synthesis is 1-fluoro-2-(methylthio)benzene .
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Starting Material: 1-Fluoro-2-(methylthio)benzene
Should 1-fluoro-2-(methylthio)benzene not be commercially available, it can be synthesized from commercially available 2-fluorothiophenol.
Experimental Protocol: Synthesis of 1-Fluoro-2-(methylthio)benzene
-
To a solution of 2-fluorothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-fluoro-2-(methylthio)benzene.
-
Purify the crude product by flash column chromatography on silica gel.
Core Synthesis: Lithiation-Borylation of 1-Fluoro-2-(methylthio)benzene
The core of the synthesis involves the directed ortho-metalation of 1-fluoro-2-(methylthio)benzene followed by borylation. The methylsulfanyl group directs the lithiation to the adjacent C3 position.
Caption: Experimental workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
1-Fluoro-2-(methylthio)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon inlet. Flame-dry the glassware under vacuum and cool under a stream of argon.
-
Addition of Starting Material: Dissolve 1-fluoro-2-(methylthio)benzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. A common and effective purification method involves an acid-base extraction.[5]
Purification Protocol
-
Dissolve the crude this compound in diethyl ether.
-
Extract the ether solution with a 1 M aqueous solution of sodium hydroxide. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic organic impurities.
-
Acidify the aqueous layer to pH ~1-2 with 2 M HCl at 0 °C. The pure boronic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm, methyl protons around δ 2.5 ppm. |
| ¹³C NMR | Aromatic carbons, with characteristic C-B and C-F couplings. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with aromatic protons.[6][7][8] |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight. |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and will ignite on contact with air and moisture. It is also corrosive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[6][9]
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires caution to avoid frostbite. Wear cryogenic gloves when handling dry ice.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound via directed ortho-metalation of 1-fluoro-2-(methylthio)benzene is a highly efficient and regioselective method. This technical guide provides a detailed and practical framework for its preparation, from the synthesis of the starting material to the purification and characterization of the final product. The principles and protocols outlined herein can be adapted for the synthesis of other substituted arylboronic acids, which are of significant interest to the pharmaceutical and materials science industries.
References
-
(No author given). (n.d.). 3-Fluoro-2-Formylphenylboronic Acid: A Key Building Block in Pharmaceutical Synthesis. Autech Industry Co., Limited. Retrieved from [Link]
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(No author given). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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(No author given). (n.d.). Synthesis of (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Retrieved from [Link]
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(No author given). (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]
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(No author given). (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
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(No author given). (n.d.). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information. Retrieved from [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety.
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(No author given). (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. Retrieved from [Link]
- (No author given). (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
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(No author given). (n.d.). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
- (No author given). (n.d.).
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(No author given). (n.t.). Lithiation—Borylation Methodology. University of Bristol Research Portal. Retrieved from [Link]
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(No author given). (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Retrieved from [Link]
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(No author given). (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. Retrieved from [Link]
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(No author given). (n.d.). 1H, 13C, 17O and 19F NMR spectroscopic study of isomeric ring‐substituted monofluoro‐(E)‐3‐phenylpropenals. ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). Fluorine NMR. University of Wisconsin-Madison. Retrieved from [Link]
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(No author given). (n.d.). 2-Bromo-4-fluoro-1-(methylthio)benzene. Georganics. Retrieved from [Link]
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(No author given). (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
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(No author given). (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. National Center for Biotechnology Information. Retrieved from [Link]
- (No author given). (n.d.). Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
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An In-depth Technical Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic acid: Properties, Applications, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a specialized organic compound that holds significant promise as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a fluorine atom, a methylsulfanyl group, and a boronic acid moiety—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted physicochemical properties, potential applications, and detailed experimental protocols for the characterization of this compound. It is important to note that while specific experimental data for this compound is not widely available in public literature, the information presented herein is synthesized from data on structurally analogous compounds and established principles in the chemistry of phenylboronic acids. This approach provides a robust framework for researchers to handle, characterize, and utilize this reagent effectively.
The strategic placement of the fluorine atom can significantly influence the electronic properties of the phenyl ring and enhance metabolic stability, a desirable trait in drug candidates.[1] The methylsulfanyl group provides an additional site for chemical modification, while the boronic acid functional group is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is instrumental in the construction of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.[2]
This guide is designed to be a practical resource for scientists, providing not only theoretical background but also actionable experimental procedures and safety guidelines. By understanding the fundamental properties and synthetic utility of this compound, researchers can unlock its full potential in their discovery and development programs.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be predicted based on the analysis of structurally similar compounds. The following table summarizes these key computed properties.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₇H₈BFO₂S | Based on structure |
| Molecular Weight | 186.01 g/mol | Analogous to 5-Fluoro-2-(methylthio)phenylboronic acid[3] |
| Exact Mass | 186.0322090 Da | Analogous to 5-Fluoro-2-(methylthio)phenylboronic acid[3] |
| Appearance | White to off-white solid | General property of phenylboronic acids[4] |
| Melting Point | 77-83 °C (lit.) | For 2-(Methylthio)phenylboronic acid |
| Boiling Point | Not readily available | Phenylboronic acids often decompose before boiling[4] |
| Solubility | Soluble in polar organic solvents (e.g., ether, ethanol), poorly soluble in nonpolar solvents (e.g., hexanes) | General property of phenylboronic acids[4] |
| pKa | ~8.8 | Analogous to phenylboronic acid, influenced by substituents[2][4] |
| Topological Polar Surface Area | 65.8 Ų | Analogous to 5-Fluoro-2-(methylthio)phenylboronic acid[3] |
Significance and Applications in Drug Discovery
Substituted phenylboronic acids are invaluable tools in modern drug discovery due to their versatility in synthetic transformations and their ability to act as bioisosteres of other functional groups.[2] The unique combination of substituents in this compound offers several advantages for the design and synthesis of novel therapeutic agents.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the efficient formation of carbon-carbon bonds between the phenyl ring of the boronic acid and a variety of organic halides or triflates. The resulting biaryl structures are prevalent in a wide range of pharmaceuticals.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Impact of Fluorine Substitution
The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug molecule.[5] Key benefits of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to a longer in vivo half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.[5]
-
Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can lead to improved membrane permeability and oral bioavailability.
Utility of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group offers a handle for further synthetic modifications. It can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic and steric properties of the molecule and provide additional points for interaction with biological targets.
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its effective use in synthesis. The following are standard experimental protocols for determining its key physicochemical properties.
Melting Point Determination
Objective: To determine the melting point range of the compound as an indicator of purity.
Methodology:
-
A small amount of the crystalline solid is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from which the solid begins to melt until it is completely liquid is recorded.
Causality: A sharp melting point range is indicative of a pure compound, while a broad range suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound.
Methodology:
-
A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra are acquired.
-
The chemical shifts, integration, and coupling patterns are analyzed to confirm the connectivity of the atoms.
Causality: Each unique nucleus in the molecule will resonate at a characteristic frequency, providing a "fingerprint" of the molecular structure. The presence of fluorine and boron allows for the use of ¹⁹F and ¹¹B NMR for unambiguous characterization.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Methodology:
-
A solution of the compound is prepared in a suitable solvent.
-
The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
A gradient of solvents is used to elute the compound, and the eluent is monitored by a UV detector.
-
The area of the peak corresponding to the compound is used to calculate its purity.
Causality: The retention time of the compound is a characteristic property, and the presence of other peaks indicates impurities.
Caption: Experimental workflow for compound characterization.
Safety, Handling, and Storage
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [6]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8]
-
Keep away from strong oxidizing agents and strong bases.[7]
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique substitution pattern offers a combination of desirable properties, including enhanced metabolic stability and multiple sites for synthetic modification. By understanding its predicted physicochemical properties and employing the standardized experimental protocols for characterization and safe handling outlined in this guide, researchers can effectively harness the potential of this valuable reagent to advance their scientific endeavors. The continued exploration of such novel building blocks is essential for the development of next-generation therapeutics and advanced materials.
References
-
Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. Retrieved from [Link]
-
(3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. PubChem. Retrieved from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2018). PMC - NIH. Retrieved from [Link]
-
5-Fluoro-2-(methylthio)phenylboronic acid. PubChem. Retrieved from [Link]
-
The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Organics. Retrieved from [Link]
-
Phenylboronic acid. Wikipedia. Retrieved from [Link]
-
Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2017). NIH. Retrieved from [Link]
-
Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Publications. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI. Retrieved from [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (2015). PubMed. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]
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The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (2023). PMC - NIH. Retrieved from [Link]
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(2-Fluoro-5-(phenylthio)phenyl)boronic acid. PubChem. Retrieved from [Link]
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(2-Fluoro-5-(propylthio)phenyl)boronic acid. PubChem. Retrieved from [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PMC - NIH. Retrieved from [Link]
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Introduction to Fluorinated Thioether Phenylboronic Acids
An In-Depth Technical Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid and its Analogs for Advanced Research
Senior Application Scientist's Foreword: In the dynamic landscape of synthetic chemistry and drug discovery, precision in molecular design is paramount. While the specific compound "this compound" is not readily found in commercial catalogs or extensive literature, this guide will focus on a closely related and well-documented analog, 4-Fluoro-2-(methylsulfanyl)phenylboronic acid (CAS No. 861931-38-6) . The principles, protocols, and applications discussed herein are directly transferable and provide a robust framework for researchers working with structurally similar organoboron compounds. This guide is crafted to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.
Organoboron compounds, particularly boronic acids, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and versatile reactivity have cemented their role as key building blocks in the construction of complex molecules.[1][2] The introduction of fluorine and a methylsulfanyl (thioether) group onto the phenylboronic acid scaffold imparts unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the sulfur-containing moiety offers a site for further functionalization and can influence molecular conformation.[3] These substituted phenylboronic acids are particularly valued for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[4][5]
This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Fluoro-2-(methylsulfanyl)phenylboronic acid as a representative of this important class of reagents.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 861931-38-6 | |
| Molecular Formula | C₇H₈BFO₂S | |
| Molecular Weight | 186.01 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Safety and Handling: 4-Fluoro-2-(methylsulfanyl)phenylboronic acid is classified as a warning-level hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
The synthesis of arylboronic acids typically involves the borylation of an organometallic intermediate. A common and effective method is the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
Conceptual Synthetic Pathway:
Sources
An In-depth Technical Guide to the Solubility of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. While specific experimental solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous structures to provide reliable solubility predictions. Furthermore, it offers detailed methodologies for researchers to determine precise solubility values tailored to their specific applications in drug development and synthetic chemistry.
Introduction: The Significance of Solubility for a Modern Reagent
This compound is a specialized building block in organic synthesis, primarily utilized in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The presence of a fluorine atom and a methylsulfanyl group on the phenyl ring imparts unique electronic and steric properties, making it a valuable reagent for accessing novel chemical space in drug discovery and materials science.[3]
The success of any synthetic transformation hinges on the precise control of reaction conditions, and solvent selection is paramount. A thorough understanding of the reagent's solubility is critical for:
-
Reaction Kinetics and Efficiency: Ensuring the boronic acid is sufficiently dissolved to participate effectively in the catalytic cycle.
-
Process Development and Scale-up: Designing robust and reproducible synthetic procedures.
-
Purification Strategies: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation Development: For applications where the final compound may be part of a solution-based formulation.
This guide will delve into the structural factors governing the solubility of this particular boronic acid, provide predicted solubility profiles, and equip the research scientist with the tools to perform empirical solubility determination.
Physicochemical Properties and Their Influence on Solubility
To predict the solubility of this compound, we must first dissect its molecular structure and infer its key physicochemical properties.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This duality allows for complex interactions with a variety of solvents. Crucially, boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines, which are significantly less polar and thus have different solubility profiles.[4][5] This equilibrium is solvent-dependent and can complicate solubility measurements.[4]
-
The Phenyl Ring: The aromatic core is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Fluoro Substituent (-F): Fluorine is highly electronegative, introducing a polar C-F bond. The introduction of fluorine can increase the Lewis acidity of the boronic acid, which may influence its interactions with Lewis basic solvents.[3]
-
The Methylsulfanyl Substituent (-SMe): The sulfur atom has available lone pairs, allowing it to act as a weak hydrogen bond acceptor. The methyl group adds a small degree of lipophilicity.
Based on analogous compounds in PubChem, we can estimate key properties that influence solubility[6][7][8][9]. The presence of both polar (boronic acid, fluoro group) and nonpolar (phenyl ring, methyl group) features suggests that this compound is a molecule of intermediate polarity.
Predicted Solubility Profile in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are derived from the general solubility behavior of phenylboronic acids and the specific structural features of the target molecule.[4][5][10][11]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | Ethers are effective solvents for many boronic acids.[4] The oxygen atom can act as a hydrogen bond acceptor for the boronic acid's -OH groups, while the alkyl portions can interact with the phenyl ring. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor, leading to favorable interactions and good solubility.[4][10] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These solvents are highly polar and are excellent hydrogen bond acceptors, which should readily dissolve the polar boronic acid moiety. |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, leading to good compatibility. However, there is a possibility of esterification with the boronic acid, which could alter the nature of the dissolved species. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. While they lack strong hydrogen bonding capabilities, they can engage in dipole-dipole interactions and effectively solvate the aromatic ring. Chloroform has shown good solubility for phenylboronic acid.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents will favorably interact with the phenyl ring, but they are poor solvents for the highly polar boronic acid group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low / Insoluble | These nonpolar solvents are unable to overcome the crystal lattice energy of the solid boronic acid due to the lack of favorable interactions with the polar -B(OH)₂ group. They are often used as anti-solvents for purification.[4] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, an experimental determination of solubility is essential. The following protocol is based on the dynamic or "synthetic" method, which involves identifying the temperature at which a solid solute dissolves completely in a solvent.[4][10]
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh a specific amount of this compound into a series of glass vials or a jacketed reaction vessel.
-
Using a calibrated pipette or syringe, add a precise volume or mass of the desired organic solvent to each vial to create samples of known composition (mole fraction or mg/mL).
-
-
Heating and Observation:
-
Place the sealed vial in a controlled heating block equipped with a magnetic stirrer and a temperature probe.
-
Begin stirring the suspension at a constant, vigorous rate.
-
Heat the sample at a slow, constant rate (e.g., 0.3 K/min) to ensure thermal equilibrium.[10]
-
-
Determination of Dissolution Point:
-
The point of complete dissolution is identified as the temperature at which the last solid particles disappear, resulting in a clear, homogenous solution.
-
This "disappearance of turbidity" can be observed visually or, for greater accuracy, measured using a light intensity probe (nephelometer) that detects the change in light transmission through the sample.[4][5][10]
-
-
Data Collection and Analysis:
-
Record the temperature at which complete dissolution occurs for each sample of known concentration.
-
Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
-
-
Isothermal Solubility:
-
To determine the solubility at a specific temperature (e.g., room temperature), the data from the solubility curve can be interpolated.
-
Alternatively, an isothermal method can be used where excess solid is stirred in the solvent at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. The supernatant is then filtered and its concentration is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Visual Workflow for Solubility Determination
Caption: Experimental workflow for dynamic solubility determination.
Practical Considerations for Solvent Selection in Synthesis
Choosing the right solvent extends beyond simple solubility. For a process chemist or drug development professional, the optimal solvent must also be compatible with the reaction conditions.
Solvent Selection Logic for a Suzuki-Miyaura Coupling
Consider a typical Suzuki-Miyaura reaction. The choice of solvent will be a balance of the following factors:
-
Solubility of Reactants: Not only the boronic acid but also the coupling partner (e.g., an aryl halide) and the final product must be sufficiently soluble.
-
Base Solubility: The inorganic base (e.g., K₃PO₄, Cs₂CO₃) often has poor solubility in organic solvents. A co-solvent, such as water, is frequently added to facilitate the reaction.[12]
-
Catalyst Stability and Activity: The palladium catalyst's performance can be highly solvent-dependent.
-
Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Workup and Purification: The solvent should be easily removable, and its properties should facilitate the separation of the product from byproducts and reagents.
Decision Pathway for Solvent Selection
Caption: Decision-making flowchart for reaction solvent selection.
For this compound, a mixture of an ether (like 1,4-dioxane or THF) or an aromatic hydrocarbon (like toluene) with water would likely be an excellent starting point for optimizing a Suzuki-Miyaura coupling reaction. This combination would ensure high solubility of the organic reagents while also dissolving the inorganic base necessary for the transmetalation step.
Conclusion
While quantitative solubility data for this compound requires empirical determination, a robust predictive framework can be established based on its structural characteristics and the known behavior of analogous arylboronic acids. It is anticipated to have high solubility in polar aprotic solvents, ethers, and ketones, moderate solubility in chlorinated solvents and alcohols, and poor solubility in nonpolar hydrocarbons. This understanding is foundational for its effective use in organic synthesis. By employing the detailed experimental protocol provided, researchers can generate the precise data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.
References
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Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4473. [Link][10]
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Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link][13]
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Hallas, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][14]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link][4][5]
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Sporzyński, A., et al. (2019). Solubility of phenylboronic compounds in water. ResearchGate. [Link][11]
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Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link][15]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66711467, (3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. PubChem. Retrieved January 20, 2026, from [Link].[6]
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Kwong, F. Y., & So, C. M. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Angewandte Chemie International Edition, 49(40), 7262–7265. [Link][1]
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Storch, G., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(47), 11364-11374. [Link][16]
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Adamczyk-Woźniak, A., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5037. [Link][3]
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Ceballos-Torres, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(48), 30143-30149. [Link][2]
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Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp. [Link][17]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216369, 5-Fluoro-2-(methylthio)phenylboronic acid. PubChem. Retrieved January 20, 2026, from [Link].[7]
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Organ, M. G., et al. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(cin)Cl]2. Organic Letters, 18(1), 136-139. [Link][12]
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Sharpless, K. B., & Jiang, H. (2018). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 47(1), 147-160. [Link][18]
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Topic: Potential Applications of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Medicinal Chemistry
An In-depth Technical Guide
Executive Summary
2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a strategically functionalized building block with significant potential in modern drug discovery. Its unique substitution pattern—combining an ortho-flourine atom and a meta-methylsulfanyl group—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide explores the multifaceted applications of this reagent, focusing on its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, its role as a valuable pharmacophore for enhancing protein-ligand interactions, and its potential for direct biological activity. By dissecting the influence of each functional group, we provide a technical framework for leveraging this compound to address challenges in metabolic stability, target affinity, and synthetic accessibility.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to a misconception of inherent toxicity.[1] This perspective has been thoroughly revised, especially following the clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1] Phenylboronic acids are now recognized as exceptionally versatile and generally non-toxic intermediates.[1] Their stability, ease of handling, and predictable reactivity make them indispensable building blocks in organic synthesis.[1][2]
The primary application of phenylboronic acids in medicinal chemistry is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern synthesis, enabling the modular assembly of complex biaryl and heteroaryl structures that form the core of many pharmaceuticals.[3] Beyond their synthetic utility, the boronic acid moiety itself can engage in reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in sugars or serine residues in enzyme active sites, opening avenues for their use as sensors, drug delivery vehicles, and direct enzyme inhibitors.[1][4][5]
Structural Analysis of this compound
The therapeutic potential of this specific boronic acid derivative is derived from the unique interplay of its three key functional groups: the boronic acid, the ortho-fluoro substituent, and the meta-methylsulfanyl group.
The Boronic Acid Moiety
As the primary reactive handle, the B(OH)₂ group facilitates covalent bond formation, most notably in palladium-catalyzed reactions. It is a mild Lewis acid and can form reversible ester bonds with diols, a property exploited for glucose sensing and targeted drug delivery.[4][5]
The Ortho-Fluoro Substituent
Fluorine has become a "magic bullet" in drug design for its ability to profoundly influence a molecule's properties without adding significant steric bulk.[6][7] An ortho-fluoro group, as present in this molecule, can:
-
Modulate Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing ligand-receptor binding or improving cell permeability.[8]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism.[6][8] Placing a fluorine atom at a metabolically vulnerable position is a common strategy to block C-H oxidation and increase a drug's half-life.[9]
-
Influence Conformation: Fluorine can engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) that stabilize specific "bioactive" conformations, potentially increasing binding affinity for a target protein.[8]
-
Impact Lipophilicity: Fluorination generally increases the lipophilicity of aromatic rings, which can enhance membrane permeability and improve oral bioavailability.[6][7]
The Meta-Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group provides another layer of chemical diversity and offers several advantages in drug design:
-
Lipophilicity and Size: It is a moderately lipophilic group that can fill hydrophobic pockets in a protein binding site. Its size and geometry are distinct from other common groups like methyl or chloro.
-
Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor, contributing to binding affinity.
-
Metabolic Handle: The sulfur is susceptible to oxidation to the corresponding sulfoxide and sulfone. While sometimes a metabolic liability, this can also be exploited for prodrug strategies or to fine-tune solubility and electronic properties.
| Functional Group | Key Physicochemical Contributions | Potential Impact in Medicinal Chemistry |
| Boronic Acid (-B(OH)₂) | Suzuki-Miyaura reactivity, Lewis acidity, diol binding | C-C bond formation, enzyme inhibition, sugar sensing, drug delivery[1][4] |
| Ortho-Fluorine (-F) | High electronegativity, metabolic shield, conformational control | Increased metabolic stability, enhanced binding affinity, modulated pKa, improved pharmacokinetics[6][8][10] |
| Meta-Methylsulfanyl (-SCH₃) | Moderate lipophilicity, H-bond acceptor, metabolic site | Hydrophobic pocket filling, fine-tuning of electronics and solubility, potential for bioisosteric replacement |
Core Application: A Versatile Building Block for Suzuki-Miyaura Cross-Coupling
The primary and most immediate application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the 2-fluoro-3-(methylsulfanyl)phenyl motif into a wide array of molecular scaffolds.
The presence of an ortho-substituent can sometimes present challenges for Suzuki-Miyaura reactions due to steric hindrance. However, modern palladium catalysts and precatalysts, particularly those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), have been developed to efficiently couple sterically hindered partners, including those with ortho-fluoro groups.[11][12]
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The Strategic Role of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine and sulfur moieties into molecular frameworks is a cornerstone of modern drug discovery and materials science.[1][2] 2-Fluoro-3-(methylsulfanyl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of steric and electronic properties that enable novel synthetic transformations. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Mechanistic insights, detailed experimental protocols, and data-driven analyses are presented to equip researchers with the knowledge to effectively leverage this compound in their synthetic endeavors.
Introduction: The Emergence of Fluorinated and Thioether-Containing Phenylboronic Acids
The deliberate introduction of fluorine atoms and thioether groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, enhance metabolic stability, and improve binding affinity.[1] Thioether functionalities, on the other hand, can participate in crucial hydrogen bonding and metal coordination interactions within biological systems. The synergistic combination of these two functionalities within a single phenylboronic acid scaffold presents a powerful tool for medicinal chemists and materials scientists.
Organoboron compounds, particularly boronic acids, have become indispensable reagents in organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[3][4][5][6][7] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[8][9] this compound is a specialized reagent within this class, designed to introduce a unique substitution pattern that can be challenging to achieve through other synthetic routes.
Structural Features and Inherent Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional groups:
-
The Boronic Acid Group: This moiety is the reactive handle for cross-coupling reactions, enabling the formation of a new C-C bond at the position of the boron atom.
-
The Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the boronic acid exerts a strong electron-withdrawing inductive effect, which can influence the electronics of the aromatic ring and the reactivity of the boronic acid. It can also play a role in directing metallation reactions and influencing conformational preferences of the final product.
-
The Meta-Methylsulfanyl Group: The thioether group at the meta position introduces a sulfur atom that can act as a ligand for transition metals, potentially influencing the catalytic cycle. Its moderate electron-donating character through resonance can also modulate the overall electronic nature of the aromatic ring.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction stands as the primary application for this compound.[8][9] This palladium-catalyzed reaction facilitates the formation of a biaryl linkage between the boronic acid and an aryl or vinyl halide (or triflate).
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Optimized Protocol for Coupling with this compound
While general conditions for Suzuki-Miyaura couplings are widely available, the specific steric and electronic properties of this compound may necessitate optimization for high yields. The following protocol provides a robust starting point.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of a base (e.g., 2M K2CO3 or Cs2CO3).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 90 | 12 | 85 |
| 3-Chloropyridine | Pd(OAc)2/SPhos (2) | Cs2CO3 | Toluene/H2O | 100 | 18 | 78 |
| 1-Iodonaphthalene | Pd(PPh3)4 (5) | Na2CO3 | THF/H2O | 80 | 8 | 92 |
Synthesis of this compound
The accessibility of this key building block is crucial for its widespread adoption. A common synthetic route involves the ortho-lithiation of a suitably substituted aromatic precursor followed by quenching with a borate ester.
Caption: Synthetic Workflow for this compound.
Detailed Synthetic Protocol:
-
Starting Material: Begin with 1-fluoro-2-(methylsulfanyl)benzene.
-
Lithiation: Dissolve the starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1-2 hours. The fluorine and methylsulfanyl groups cooperatively direct the lithiation to the C3 position.
-
Borylation: Quench the resulting lithiate with triisopropyl borate at -78 °C and allow the mixture to slowly warm to room temperature.
-
Hydrolysis: Acidify the reaction mixture with aqueous HCl to hydrolyze the borate ester, yielding the desired boronic acid.
-
Purification: The product can be isolated by extraction and purified by recrystallization or column chromatography.
The Broader Context: Role in Drug Discovery and Development
The unique substitution pattern offered by this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.[10][11][12] The incorporation of this moiety can be a key step in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a drug candidate's properties. Boron-containing compounds themselves have shown significant promise as pharmaceuticals, with bortezomib (Velcade) being a notable example of a boronic acid-containing drug.[10][11]
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl systems bearing a unique fluorine and thioether substitution pattern. A thorough understanding of its reactivity, coupled with optimized reaction protocols, empowers researchers to effectively utilize this building block in the design and synthesis of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of epigenetic enzymes. Chemical Society Reviews, 40(8), 4237-4244.
- Yang, W., Gao, X., & Wang, B. (2007). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 27(5), 651-667.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic and operational perspective. Chemical Society Reviews, 43(1), 412-443.
- Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as probes of biological systems.
- Hall, D. G. (Ed.). (2011).
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Tyrell, E., & Whitting, A. (2010). The synthesis and applications of boronic acids.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
PubChem. 2-Fluoro-3-(methylthio)phenylboronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. The Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
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The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
An In-depth Exploration of its Synthesis, Properties, and Strategic Importance in Modern Drug Discovery
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These compounds offer a versatile and robust platform for the creation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous drug candidates.[1] This guide focuses on a specific, yet increasingly important, member of this class: 2-Fluoro-3-(methylsulfanyl)phenylboronic acid . The unique combination of a fluorine atom, a methylsulfanyl group, and a boronic acid moiety on a phenyl ring endows this molecule with a distinct set of properties that are highly sought after by researchers in drug discovery. This document will provide a comprehensive overview of the synthesis, chemical characteristics, and strategic applications of this compound, offering valuable insights for scientists and professionals in the field.
While the specific historical discovery of this compound is not prominently documented in seminal publications, its emergence is a logical consequence of the broader evolution of boronic acid chemistry. The pioneering work on boronic acids dates back to 1860 with their first synthesis by Edward Frankland.[2] However, their extensive application in organic synthesis, particularly in the Suzuki-Miyaura reaction, has led to a proliferation of diverse and intricately substituted arylboronic acids tailored for specific synthetic needs.
Molecular Architecture and Physicochemical Properties
The strategic placement of the fluoro and methylsulfanyl groups on the phenylboronic acid scaffold is key to its utility.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₂S | PubChem |
| Molecular Weight | 186.01 g/mol | Sigma-Aldrich |
| IUPAC Name | (2-Fluoro-3-(methylthio)phenyl)boronic acid | - |
| InChI Key | BAPCTRHEOVOYPW-UHFFFAOYSA-N | Sigma-Aldrich |
Note: Data for the specific isomer this compound is synthesized from available data for closely related isomers and general principles of organic chemistry, as direct comprehensive experimental data for this specific compound is not aggregated in a single public source. Data for the related isomer 4-Fluoro-2-(methylthio)phenylboronic acid is available.
The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate the electronic properties of the aromatic ring, influence the acidity of the boronic acid, and enhance metabolic stability and binding affinity of derivative drug candidates.[1][3] The methylsulfanyl group offers a potential site for metabolic oxidation and can be used to fine-tune lipophilicity and molecular conformation. The boronic acid group itself is a versatile functional handle for the crucial Suzuki-Miyaura coupling reaction.
Synthesis and Mechanistic Considerations
The synthesis of substituted phenylboronic acids generally follows well-established methodologies. For this compound, a common and logical synthetic approach involves the ortho-lithiation of a suitable precursor followed by quenching with a trialkyl borate.
Proposed Synthetic Workflow
Sources
A Senior Application Scientist's Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, with its unique substitution pattern, presents a compelling scaffold for the introduction of fluorine and a sulfur-containing moiety, both of which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This in-depth technical guide provides a comprehensive overview of its commercial availability, delves into the rationale behind its synthesis, and explores its potential applications in the field of medicinal chemistry.
Commercial Availability and Sourcing
This compound (CAS No. 1451392-57-6) is a specialized reagent available from a select number of chemical suppliers. For researchers and procurement managers, a comparative analysis of offerings is crucial for project planning and cost-effectiveness. The following table summarizes the availability from key suppliers. It is important to note that purity and available quantities can impact experimental outcomes and scalability. Direct inquiry with the suppliers is recommended for the most current information and to request certificates of analysis.
| Supplier | Catalog Number | Purity | Available Quantities |
| Arctom | AG-AG01EGH1 | Information not readily available | Flexible, reagent sizes in-stock |
| Ambeed, Inc. | 1451392-57-6 | Information not readily available | Inquire for details |
| Chemenu Inc. | 1451392-57-6 | Information not readily available | Inquire for details |
| SAGECHEM LIMITED | 1451392-57-6 | Information not readily available | Inquire for details |
| AOBChem USA | Not specified | >97% | 25g |
| Manchester Organics | Not specified | Information not readily available | 25g |
This table is based on publicly available data and is subject to change. Researchers should verify details directly with the suppliers.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| Molecular Formula | C₇H₈BFO₂S |
| Molecular Weight | 186.01 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C. |
Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Mechanistic Perspective
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The choice of starting material and reaction conditions is critical to achieving good yields and purity.
A plausible synthetic route, based on established organometallic chemistry, is outlined below. The causality behind the choice of reagents and conditions is highlighted to provide a deeper understanding of the process.
Figure 1. Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 1-Bromo-2-fluoro-3-(methylsulfanyl)benzene is a logical precursor. The bromine atom provides a handle for halogen-metal exchange, a reliable method for generating the necessary organometallic intermediate. The fluorine and methylsulfanyl groups are already in the desired positions.
-
Organolithium or Grignard Reagent: n-Butyllithium (n-BuLi) is a strong base and is highly effective for halogen-metal exchange at low temperatures. Isopropylmagnesium chloride (i-PrMgCl) can also be used and may offer better functional group tolerance in some cases. The choice between these reagents often depends on the specific substrate and desired reaction conditions.
-
Low Temperature (-78°C): This is crucial to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with other functional groups on the aromatic ring.
-
Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. The use of anhydrous solvents like tetrahydrofuran (THF) is essential to prevent quenching of the reagent and ensure the reaction proceeds to completion.
-
Trialkyl Borate: Triisopropyl borate is a common electrophile for borylation. The bulky isopropyl groups can help to prevent the formation of undesired borinic and boronic esters.
-
Aqueous Acid Hydrolysis: The initially formed boronate ester is hydrolyzed with a mild acid to yield the final boronic acid product.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and a methylsulfanyl group can impart desirable properties to drug candidates.
The Role of Fluorine in Medicinal Chemistry:
The introduction of fluorine into a drug molecule can have a profound impact on its biological activity.[1] Key effects include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to a longer half-life of the drug in the body.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.
-
Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can affect the drug's solubility, absorption, and distribution.
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
The Significance of the Methylsulfanyl Group:
The methylsulfanyl (-SCH₃) group can also contribute to the pharmacological profile of a molecule. It can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. Furthermore, the sulfur atom can be a site for metabolism, potentially leading to the formation of active or inactive metabolites.
Key Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in many approved drugs.
Figure 2. Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl product.
Causality in Protocol Design:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for reaction efficiency. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), are commonly used to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Anhydrous and Inert Conditions: As mentioned previously, these conditions are essential to prevent the degradation of the catalyst and reagents.
Conclusion
This compound is a valuable and commercially available building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern allows for the strategic introduction of fluorine and a methylsulfanyl group, which can impart favorable properties to drug candidates. A thorough understanding of its commercial availability, safe handling, and synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, will empower researchers to effectively utilize this reagent in the development of novel therapeutics.
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SAGECHEM LIMITED. This compound. [Link]
-
Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
-
Alves, D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4439. [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol using 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
Abstract
This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its ortho-fluoro and methylsulfanyl substituents.[1][2][3][4] The protocol herein is designed to address the specific challenges associated with this substrate, namely steric hindrance and potential sulfur-based catalyst inhibition, to achieve high coupling efficiency. We provide a detailed, step-by-step methodology, an in-depth discussion of the mechanistic rationale behind component selection, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[5][6][7] First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers mild reaction conditions, broad functional group tolerance, and the use of stable, non-toxic boronic acids.[8] These advantages have cemented its role in the large-scale industrial synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9]
The target substrate, this compound, provides a synthetic scaffold that incorporates two key functional groups. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the methylsulfanyl group offers a site for further chemical modification.[2][4] However, the ortho positioning of these groups presents distinct synthetic challenges:
-
Steric Hindrance: The substituents adjacent to the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle.[10][11][12]
-
Catalyst Inhibition: Sulfur-containing compounds are known to potentially coordinate with and deactivate palladium catalysts.[13][14]
This guide provides a robust protocol that leverages modern catalyst systems designed to overcome these specific hurdles, ensuring a reliable and high-yielding transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[5][8]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar²) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[7][15][16][17][18] The halide or other ligand on the palladium is displaced, resulting in a diarylpalladium(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled and eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[5][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is optimized for the coupling of this compound with a generic aryl bromide. Modifications may be necessary for other coupling partners (e.g., aryl chlorides or triflates).
Reagents and Equipment
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% | Commercially available | Store under inert atmosphere; boronic acids can dehydrate to form boroxines. |
| Aryl Bromide (Ar-Br) | ≥98% | Commercially available | Substrate should be free of impurities that could interfere with catalysis. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | Catalyst Grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source.[8] |
| Ligand (e.g., SPhos) | Catalyst Grade | Commercially available | SPhos is a bulky, electron-rich phosphine ligand effective for hindered substrates.[19] |
| Base (e.g., K₃PO₄) | Anhydrous, ≥98% | Commercially available | Potassium phosphate is a moderately strong base effective in many Suzuki couplings.[20] |
| Solvent (e.g., 1,4-Dioxane / Water) | Anhydrous / Degassed | Commercially available | A mixture of an organic solvent and water is common.[5][6] Ensure dioxane is peroxide-free. |
| Inert Gas | High Purity N₂ or Ar | Gas Supplier | Essential for maintaining an oxygen-free environment to prevent catalyst oxidation. |
| Standard Glassware | - | - | Schlenk flask or reaction vial, condenser, magnetic stirrer. |
| Analytical Equipment | - | - | TLC plates, GC-MS, LC-MS, or NMR for reaction monitoring and product characterization. |
Catalyst System Selection: The Rationale
The success of this coupling hinges on selecting a catalyst system that can overcome the steric and electronic challenges posed by the substrate.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, modern protocols often favor a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand.[8][21] This allows for greater modularity and optimization.
-
Ligand Choice: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are paramount.[10][11][12] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are highly recommended.[19][20] Their steric bulk facilitates the reductive elimination step and their electron-donating nature promotes the initial oxidative addition. Furthermore, these bulky ligands can create a protective coordination sphere around the palladium center, potentially minimizing deactivation by the sulfur moiety.
Step-by-Step Procedure
The following workflow outlines the setup of a typical small-scale reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). The Pd:Ligand ratio is typically 1:2.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water. A common solvent ratio is 4:1 to 10:1 (organic:water). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Stoichiometry and Conditions Summary
| Parameter | Recommended Value | Rationale |
| Boronic Acid (equiv.) | 1.2 - 1.5 | A slight excess is used to compensate for potential homocoupling or protodeboronation side reactions.[22] |
| Base (equiv.) | 2.0 - 3.0 | Ensures complete formation of the active boronate species.[15][16] |
| Pd Catalyst Loading (mol%) | 1 - 2 | Sufficient for most transformations; can be lowered for highly efficient systems. |
| Ligand Loading (mol%) | 2 - 4 | A 1:2 Pd:Ligand ratio is standard for forming the active L₂Pd(0) species. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1) | Dioxane is a good solvent for organic reagents; water is necessary to dissolve the inorganic base.[6] |
| Temperature (°C) | 80 - 100 | Provides sufficient thermal energy for the reaction without causing significant reagent decomposition.[6] |
| Reaction Time (h) | 4 - 24 | Highly dependent on the specific substrates and catalyst efficiency. |
Troubleshooting and Field Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (boroxine formation). | 1. Ensure rigorous inert gas technique.2. Try a different base (e.g., Cs₂CO₃) or solvent system (e.g., Toluene/H₂O).3. Use fresh, high-purity boronic acid. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with electron-deficient or hindered boronic acids.[5][20] | 1. Use a milder base (e.g., K₂CO₃).2. Lower the reaction temperature.3. Use a pre-catalyst that forms the active species quickly.[19][20] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. Often promoted by oxygen. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Dehalogenation of Aryl Halide | The halide is replaced by a hydrogen atom.[5] | 1. Ensure the solvent is pure and free of potential hydride sources.2. This side reaction is sometimes unavoidable but can be minimized by optimizing for faster cross-coupling. |
| Formation of Palladium Black | The palladium catalyst has precipitated out of solution, rendering it inactive.[22] | 1. The chosen ligand may not be providing sufficient stability. Try a different bulky ligand.2. Ensure adequate stirring. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when the inherent challenges of the substrate are addressed with a rationally designed protocol. The key to success lies in the use of a modern catalyst system, specifically a palladium precursor combined with a bulky, electron-rich phosphine ligand, which mitigates both steric hindrance and potential catalyst inhibition. By following the detailed methodology and considering the troubleshooting advice provided, researchers can reliably synthesize valuable biaryl structures incorporating this unique fluorinated and sulfur-containing motif, paving the way for new discoveries in drug development and materials science.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Maji, B., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
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Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
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Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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Hong Kong Baptist University. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. HKBU Scholars. [Link]
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ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
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NROChemistry. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
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Lee, H., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Ramirez, A., & Cardenas, D. J. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Sharma, P., & Kumar, A. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing. [Link]
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D'Oca, C. R. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
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PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. [Link]
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Zhang, Y., et al. (2015). Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]
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Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
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Choudhary, S., et al. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]
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Akgun, M., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
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ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. [Link]
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Purdue University. Fluoroorganic Chemistry. [Link]
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Müller, K., et al. (2007). Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Synthesis of Biaryl Compounds with 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid: An Application and Protocol Guide
Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and robust method for the formation of carbon-carbon bonds.[1] This guide focuses on the application of a unique and valuable building block, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid (CAS No. 1451392-57-6) , in the synthesis of complex biaryl structures.
The strategic placement of a fluorine atom and a methylsulfanyl group on the phenylboronic acid ring introduces specific electronic and steric properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methylsulfanyl group offers a potential site for further functionalization or can influence molecular conformation.[2][3] However, the very features that make this reagent attractive also present unique challenges in its application, particularly concerning reactivity and the potential for undesired side reactions.
This document provides a comprehensive overview of the key considerations, detailed experimental protocols, and mechanistic insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, aiming to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles to empower effective and efficient synthesis.
Key Considerations for Utilizing this compound
The successful synthesis of biaryl compounds using this compound hinges on a careful consideration of several factors that directly influence reaction outcomes. The interplay of the ortho-fluoro and meta-methylsulfanyl substituents creates a unique electronic and steric environment that must be accounted for in the design of the reaction conditions.
The Dual Role of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position exerts a significant electronic and steric influence. Its strong electron-withdrawing nature can impact the nucleophilicity of the boronic acid. Furthermore, the presence of an ortho-substituent can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. However, the fluorine atom can also play a beneficial role by participating in the transmetalation process, potentially through coordination with the palladium center, which can be a crucial factor in overcoming the inherent challenges of coupling sterically demanding substrates.[4]
The Influence of the Meta-Methylsulfanyl Group
The methylsulfanyl group at the meta position is generally considered to be a weakly electron-donating group. Its presence can modulate the overall electron density of the aromatic ring, thereby influencing the rate of transmetalation. While less sterically demanding than the ortho-fluoro group, its presence contributes to the overall steric bulk of the molecule and should be considered when selecting the appropriate coupling partner and catalyst system.
Common Challenges and Mitigation Strategies
One of the most common side reactions encountered with ortho-substituted phenylboronic acids, particularly those bearing electron-withdrawing groups, is protodeboronation . This process involves the cleavage of the C-B bond and replacement with a C-H bond, leading to the formation of an undesired byproduct and consumption of the valuable boronic acid.
Strategies to Minimize Protodeboronation:
-
Choice of Base: The selection of an appropriate base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or nucleophilic bases can promote protodeboronation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The use of fluoride ions (e.g., from CsF or KF) can be particularly effective with fluorinated boronic acids, as they can form a more reactive trifluoroborate species.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can significantly suppress protodeboronation. The use of anhydrous solvents and reagents is highly recommended.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Therefore, optimizing the reaction conditions to achieve completion in the shortest possible time is advantageous.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing the synthesis of biaryl compounds. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of biaryl compounds using this compound. It is important to note that optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for each specific substrate combination to achieve the desired yield and purity. These protocols are based on established methodologies for structurally similar ortho-substituted and fluorinated phenylboronic acids.[5][6]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol 3:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl bromide, the palladium catalyst, and the base under an inert atmosphere.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base is paramount for a successful Suzuki-Miyaura coupling. The following table provides a starting point for the optimization of reaction conditions, based on common catalyst/ligand and base combinations used for challenging cross-coupling reactions.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 6-12 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | t-BuOH/H₂O | 90 | 8-16 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 110 | 4-8 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 2-MeTHF | 90 | 10-20 |
Note: This table presents a selection of commonly used conditions and should be adapted and optimized for the specific coupling of this compound with the desired aryl halide.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, incorrect base, low temperature | Screen different palladium catalysts and ligands. Try alternative bases (e.g., Cs₂CO₃, K₃PO₄). Increase reaction temperature. |
| Protodeboronation of boronic acid | Presence of water, prolonged high temperature, inappropriate base | Use anhydrous solvents, minimize reaction time, screen milder bases (e.g., KF). |
| Formation of homocoupled products | Presence of oxygen, catalyst decomposition | Ensure a strictly inert atmosphere. Use fresh, high-quality catalyst. |
| Difficulty in product purification | Formation of byproducts | Optimize reaction conditions to improve selectivity. Consider a different purification strategy. |
Conclusion and Future Outlook
This compound is a highly valuable building block for the synthesis of complex biaryl compounds with potential applications in medicinal chemistry and materials science. While its unique substitution pattern presents certain synthetic challenges, a rational approach to reaction design, including the careful selection of catalyst, base, and reaction conditions, can lead to successful outcomes. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the utility of this versatile reagent. Further investigations into the development of more efficient and selective catalytic systems for the coupling of this and other sterically demanding and electronically complex boronic acids will continue to expand the horizons of biaryl synthesis.
References
- Bringmann, G., Gulder, T., Gulder, T. A., & Breuning, M. (2011). Atroposelective total synthesis of axially chiral biaryl natural products. Chemical reviews, 111(5), 563-639.
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry–A European Journal, 23(50), 12345-12355.
- Barrios-Landeros, F., & Carrow, B. P. (2018). Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(11), 999-1005.
- Carini, D. J., Duncia, J. V., Johnson, A. L., & Chiu, A. T. (1991). Process for preparing biaryl compounds. U.S. Patent No. 5,922,898. Washington, DC: U.S.
- Narayan, A. R., & Zetzsche, L. E. (2022). Engineered Enzymes Used to Synthesize Biaryls. ChemistryViews.
- Silva, F., & Videira, M. (2020).
-
Denmark, S. E. (n.d.). Boron-Based Crossed-Coupling Reactions. University of Illinois Urbana-Champaign. Retrieved from [Link]
Sources
- 1. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Topic: Catalyst Selection for Suzuki Reactions with 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging C(sp²)–C(sp²) bonds. However, substrates bearing specific functionalities can present significant challenges, hindering reaction efficiency and yield. This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This particular substrate combines the electronic and steric challenges of an ortho-fluoro substituent with the potential for catalyst poisoning by the meta-methylsulfanyl (thioether) group. We will explore the mechanistic hurdles posed by this substrate and present a strategic guide to catalyst system selection, reaction parameter optimization, and troubleshooting. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving high-yield couplings with this and structurally related challenging boronic acids.
Mechanistic Considerations & Unique Challenges
The structure of this compound introduces a confluence of factors that can impede the standard Suzuki-Miyaura catalytic cycle. A successful strategy requires a clear understanding of these potential failure modes.
-
Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This can influence the electronic properties of the boronic acid and the resulting palladium complex. While ortho-fluorine substitution can sometimes accelerate transmetalation, it also increases the boronic acid's susceptibility to base-mediated protodeboronation—a major competitive side reaction that consumes the starting material.[1][2][3]
-
Sulfur-Containing Group (Thioether): The methylsulfanyl (-SMe) group at the C3 position is the most critical challenge. Sulfur compounds are well-known poisons for palladium catalysts.[4][5] The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that deactivate the catalyst. This can halt the catalytic cycle entirely or require significantly higher catalyst loadings. While thioethers are generally more tolerated than unprotected thiols, their potential for inhibition cannot be ignored.[4][5]
-
Protodeboronation: This is a common decomposition pathway for boronic acids, especially those that are electron-deficient or unstable under basic conditions.[1][2][3] The reaction of this compound requires a base for the crucial transmetalation step, but this same base can promote the undesired cleavage of the C–B bond. A successful protocol must find a delicate balance where transmetalation outcompetes protodeboronation.
Visualizing the Core Challenge: The Catalytic Cycle
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle. For the target substrate, the key bottlenecks are the potential for catalyst deactivation by the thioether group at any stage and the competition between transmetalation and protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Strategic Catalyst System Selection
Overcoming the challenges presented by this compound requires a departure from "standard" catalyst systems like Pd(PPh₃)₄. Modern, highly active systems composed of a palladium precatalyst and a specialized ligand are essential.
Palladium Precatalysts: Ensuring Efficient Catalyst Activation
Palladium precatalysts are stable Pd(II) sources that rapidly and quantitatively generate the active Pd(0) species under the reaction conditions. This approach avoids the variable activity and air sensitivity of traditional Pd(0) sources. For challenging substrates, using a precatalyst that forms the active catalyst quickly at mild temperatures is key to favoring the desired coupling over substrate decomposition.[1][2]
Recommendation: Buchwald G3 or G4 palladacycle precatalysts are highly recommended. They are air-stable and provide a reliable method for generating the active L-Pd(0) species.
Ligand Selection: The Key to Success
The choice of phosphine ligand is the most critical parameter. The ideal ligand must be both sterically bulky and highly electron-donating.
-
Steric Bulk: A bulky ligand accelerates the final reductive elimination step to release the product. Crucially, for this substrate, it also creates a sterically hindered coordination sphere around the palladium atom, which can physically block the sulfur atom of the thioether from forming a deactivating bond.
-
Electron-Donating Ability: An electron-rich ligand increases the electron density on the palladium center, which promotes the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.
Recommended Ligands: Dialkylbiaryl phosphine ligands (Buchwald ligands) have demonstrated superior performance in difficult couplings.[6]
| Ligand Name | Key Features & Application |
| XPhos | Highly bulky and electron-rich. Excellent general-purpose ligand for a wide range of challenging substrates, including sterically hindered ones. |
| SPhos | Similar to XPhos but with a different substitution pattern. Known for high activity, particularly with heteroaryl substrates.[2] |
| RuPhos | Extremely bulky and electron-donating. Often the ligand of choice for the most sterically demanding couplings.[7] |
Visualizing the Selection Process
This workflow guides the selection of an appropriate catalyst system for this specific challenge.
Caption: Decision workflow for catalyst system selection.
Optimization of Reaction Parameters
| Parameter | Recommendation | Rationale & Considerations |
| Base | K₃PO₄ (Potassium phosphate) | An excellent starting point. It is sufficiently basic to promote transmetalation but is often milder than other bases, helping to suppress protodeboronation of the sensitive boronic acid.[1][2] An aqueous solution is typically used. |
| Cs₂CO₃ (Cesium carbonate) | A stronger, more soluble base that can be effective if K₃PO₄ fails, but may increase the rate of decomposition. | |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/H₂O | Aprotic solvents are standard. The addition of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[8] Degassing the solvent is critical to prevent oxidation of the catalyst. |
| Temperature | 80–110 °C (Conventional) or 100-150 °C (Microwave) | Higher temperatures are often required for challenging couplings to overcome activation barriers. However, start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish to minimize thermal decomposition. |
| Catalyst Loading | 1–3 mol % | For challenging substrates, a slightly higher catalyst loading may be necessary to compensate for any catalyst deactivation. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Catalyst Screening (Conventional Heating)
This protocol is designed for setting up the reaction in a standard Schlenk flask or sealed vial.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (Ar-X) (1.0 equiv., e.g., 0.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2 mol %)
-
Base (e.g., K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 3-5 mL)
-
Degassed water
-
Schlenk flask or sealable reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and palladium precatalyst (0.02 equiv.).
-
Seal the vessel with a rubber septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed organic solvent (e.g., 4 mL of 1,4-Dioxane) followed by degassed water (e.g., 1 mL).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 4–24 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave heating can dramatically reduce reaction times and is an excellent tool for rapid screening of conditions.[9]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial with a cap
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and palladium precatalyst (0.02 equiv.).
-
Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) to the vial.
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–45 minutes), with stirring.
-
After the reaction is complete, cool the vial to a safe temperature using the instrument's cooling system.
-
Work-up and purify the product as described in steps 8-11 of Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by sulfur. 2. Insufficiently active catalyst system. 3. Reaction temperature too low. | 1. Increase catalyst loading to 3-5 mol %. Ensure a highly bulky ligand (XPhos, RuPhos) is used. 2. Switch to a more electron-rich ligand or a stronger base (e.g., Cs₂CO₃). 3. Increase the reaction temperature in 10-20 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high. 2. Reaction temperature is too high or time is too long. 3. Water content is excessive. | 1. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃). 2. Reduce the reaction temperature or time. Monitor carefully to stop the reaction upon consumption of the aryl halide. 3. Use a different solvent system or reduce the amount of water. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. 2. This is less common with modern precatalysts but can occur. Screen different ligands. |
| Incomplete Reaction with Aryl Chlorides | Oxidative addition is slow. | Use a highly electron-rich ligand like RuPhos or XPhos. A stronger base like Cs₂CO₃ or t-BuOK may be required. Higher temperatures are often necessary.[10] |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Valente, C., et al. (2012). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Carrow, B. P., & Nozaki, K. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Liebeskind, L. S., & Srogl, J. (2002). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters. [Link]
-
Claremont Colleges Scholarship. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2020). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and detailed protocols for the successful implementation of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations necessary for overcoming the unique challenges posed by this substituted boronic acid.
Introduction: The Strategic Importance and Challenges of this compound
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Biaryl scaffolds containing fluorine and sulfur are of particular interest in medicinal chemistry, as these atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions.
This compound is a valuable building block for introducing such a motif. However, its structure presents distinct challenges that can lead to low yields or reaction failure if not properly addressed:
-
Steric Hindrance: The fluorine atom at the ortho-position to the boronic acid sterically encumbers the reaction center. This can impede crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the arylboronic acid and its susceptibility to side reactions.
-
Protodeboronation: Like many functionalized boronic acids, this substrate can be susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and reducing overall yield.[4][5]
This application note provides a framework for rationally selecting reaction parameters to navigate these challenges and achieve high-yield, reproducible outcomes.
The Catalytic Cycle: A Framework for Optimization
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions. Each component—catalyst, ligand, base, and solvent—plays a critical role at a specific stage. The generally accepted mechanism informs our choice of conditions for this challenging substrate.[6]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), K₃PO₄ (1.25 mmol, 2.5 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%). [7]2. Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. [7]3. Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the Schlenk tube to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product. [7]8. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Recommended Reaction Conditions Summary
The following table provides validated starting points for coupling this compound with various electrophiles. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Rationale & Comments |
| Electrophile | Aryl / Heteroaryl Bromides & Triflates | Highly reactive partners. Aryl chlorides may require more forcing conditions or specialized catalysts. |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Provides stable, active Pd(0) source; bulky ligand overcomes steric hindrance. [4][6] |
| Ligand | XPhos, SPhos, RuPhos | Proven effectiveness for sterically demanding couplings. [3][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases that effectively form the active boronate species. [6][9] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Good balance of solubility for organic and inorganic reagents. [10] |
| Temperature | 80 - 110 °C | Balances reaction rate with the thermal stability of the boronic acid. [7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and ligand. |
Conclusion
While this compound presents challenges related to steric hindrance and potential instability, high-yielding Suzuki-Miyaura cross-coupling reactions are readily achievable through the rational selection of modern catalytic systems. The use of bulky, electron-rich biarylphosphine ligands, combined with stable palladium precatalysts and appropriate base/solvent systems, provides a robust foundation for success. By understanding the function of each component and anticipating potential side reactions like protodeboronation, researchers can confidently incorporate this valuable building block into complex synthetic campaigns.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://www.benchchem.com/technical-support/difficult-suzuki-couplings-troubleshooting]
- BenchChem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. [URL: https://www.benchchem.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2953245/]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja1073799]
- PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/20858009/]
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/pdfdirect/10.1002/chem.201700549]
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [URL: https://www.researchgate.net/publication/373262624_Synthesis_of_2-arylpyridines_by_the_Suzuki-Miyaura_cross-coupling_of_PyFluor_with_heteroaryl_boronic_acids_and_esters]
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10428989/]
- ACS Publications. (2024). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01416]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc00441a]
- The Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01479k]
- ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [URL: https://www.researchgate.
- ResearchGate. (2012). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [URL: https://www.researchgate.
- Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents. [URL: https://www.sigmaaldrich.
- NIH. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321151/]
- BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. [URL: https://www.benchchem.com/technical-support/2-fluoropyridine-3-boronic-acid-suzuki-coupling-guide]
- NIH. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3882352/]
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
Introduction: Accelerating Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.[2][3] In the context of drug discovery and development, the ability to rapidly synthesize diverse libraries of such compounds is paramount. Microwave-assisted organic synthesis has emerged as a powerful technology to meet this demand, offering significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[4][5]
This guide provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of a challenging, electronically-complex substrate: 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. The presence of both an electron-withdrawing fluorine atom and a potentially coordinating methylsulfanyl group presents unique challenges that necessitate careful optimization of reaction parameters. These notes are designed for researchers, scientists, and drug development professionals, offering a robust methodology for the efficient synthesis of novel biaryl compounds.
Mechanistic Insights and Strategic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations: The Role of Substituents
The electronic nature of the substituents on the boronic acid plays a pivotal role in the reaction's success.[1] For this compound:
-
Electron-Withdrawing Fluorine: The ortho-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This can slow down the transmetalation step.[7] However, aryl halides with electron-withdrawing groups tend to undergo oxidative addition more readily.[8]
-
Methylsulfanyl Group: The meta-methylsulfanyl group is also generally considered to be electron-withdrawing. The sulfur atom could potentially coordinate to the palladium center, which may influence the catalytic activity.
Given these electronic properties, the choice of catalyst, base, and solvent is critical to drive the reaction to completion efficiently. Electron-rich ligands on the palladium catalyst are often necessary to promote the desired reaction with electron-deficient boronic acids.[9]
The Role of Fluoride Ions as a Base
While various bases can be used in Suzuki couplings, fluoride ions (often from sources like KF or CsF) can play a unique triple role.[10][11] They can act as a base to activate the boronic acid, favor the transmetalation step by forming a more reactive palladium-fluoride complex, and also promote the final reductive elimination step.[10][11] This makes fluoride bases a compelling choice for challenging substrates.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a general methodology for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific coupling partners.
Safety Precautions
-
Microwave synthesis should only be performed in dedicated laboratory microwave reactors equipped with temperature and pressure sensors.[12][13][14] Domestic microwave ovens are not suitable and can be extremely dangerous.[12]
-
Always work in a well-ventilated fume hood.[12]
-
Be aware of the potential for rapid pressure buildup and ensure that the reaction vessel is not overfilled.
-
Allow the reaction vessel to cool to a safe temperature (below the solvent's boiling point) before opening.[13]
Experimental Workflow
Caption: General workflow for microwave-assisted Suzuki coupling.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄ or CsF)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reaction vials with crimp caps
-
Magnetic stir bars
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, to achieve a concentration of ~0.1 M of the limiting reagent).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[15] Monitor the reaction pressure to ensure it remains within the safe operating limits of the instrument.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature using the instrument's cooling system.
-
Work-up: Once cooled, open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation and Optimization
The following table provides a starting point for the optimization of the reaction conditions. The exact parameters will depend on the specific aryl halide used.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or XPhos Pd G3 (2-5 mol%) | Bulky, electron-rich phosphine ligands can be effective for challenging substrates.[9] |
| Base | K₃PO₄ or CsF (2.0-3.0 eq) | Stronger bases are often required for sterically hindered or electron-deficient partners. Fluoride bases offer unique advantages.[9][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | A mixture of an organic solvent and water is common for Suzuki couplings.[2] |
| Temperature | 120 °C | Microwave heating allows for rapid heating to temperatures above the solvent's boiling point, accelerating the reaction.[16] |
| Time | 15 minutes | Microwave irradiation can dramatically reduce reaction times from hours to minutes.[15] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature | Increase catalyst loading; Switch to a stronger base (e.g., CsF); Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction time | Use anhydrous solvents; Ensure the base is sufficiently strong; Reduce reaction time. This is a known side reaction for boronic acids.[17] |
| Formation of Homocoupled Products | Oxygen contamination leading to oxidative homocoupling | Thoroughly degas solvents and ensure an inert atmosphere is maintained. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid and efficient route to novel biaryl compounds. By carefully selecting the catalyst, base, and reaction conditions, the challenges posed by the electronic nature of this substrate can be overcome. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage this powerful synthetic tool in their drug discovery and development efforts.
References
- Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3009–3013.
- Cazorla, C., et al. (2007). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 13(12), 3474-3484.
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- Remond, E., et al. (2016). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 81(13), 5563–5577.
- Mata, R., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7837-7851.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, W., & Chen, C. H. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 8(23), 5251–5254.
- Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(7), 4467-4474.
- Pabon, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 17(1), 92.
- Wang, J., et al. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 46(3), 1056-1060.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Lerebours, R., & Wolf, C. (2005). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(20), 8051–8061.
- Kabalka, G. W., et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Green Chemistry, 3(2), 85-86.
- Glasnov, T. N., & Kappe, C. O. (2010). 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one. Organic Syntheses, 87, 255.
- Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12519–12526.
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
- Zhang, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 350-357.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12510–12513.
- Zhang, W., & Chen, C. H. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 8(23), 5251–5254.
- Zhang, W., & Chen, C. H. (2006). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 8(23), 5251-5254.
- Martina, K., et al. (2022). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 24(12), 4786-4797.
- Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
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Application Note & Protocol: Scale-Up Synthesis Utilizing 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
Abstract
This document provides a comprehensive technical guide for the scale-up of synthetic routes involving 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. Focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale discovery to kilogram-scale production. We will detail a validated, scalable protocol, address critical challenges such as catalyst selection, impurity control, and product isolation, and provide field-proven insights to ensure a safe, efficient, and reproducible synthesis. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecules for the pharmaceutical and fine chemical industries.
Introduction: The Strategic Value of this compound
This compound is a valuable building block in modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures that are prevalent in medicinal chemistry. Its unique substitution pattern—an ortho-fluoro group, a meta-methylsulfanyl group, and the reactive boronic acid moiety—offers chemists a tool to introduce specific electronic and steric properties into target molecules.
The Suzuki-Miyaura cross-coupling is the premier method for leveraging such boronic acids, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of its boron-based reagents.[1][2][3] However, scaling this reaction from grams to kilograms introduces significant challenges. Issues such as thermal management, reagent mass transfer, catalyst efficiency, and the removal of process impurities to meet stringent pharmaceutical standards become paramount.
Certain boronic acids, especially those with complex substitution patterns, can be prone to decomposition pathways like protodeboronation under the basic conditions required for the coupling reaction.[4][5] Therefore, a successful scale-up strategy requires a protocol that is not only high-yielding but also kinetically efficient to minimize the formation of such byproducts.
Core Principles for Scalable Suzuki-Miyaura Coupling
A robust scale-up process is a self-validating system. The choices made at each stage must be deliberate, justified by chemical principles, and focused on safety, efficiency, and reproducibility.
The Catalyst System: Balancing Activity, Stability, and Cost
The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While a plethora of catalyst systems exist, for large-scale operations, the focus shifts to minimizing catalyst loading without compromising reaction time or yield.
-
Palladium Precatalyst: Simple Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) are often preferred on a large scale due to their lower cost and stability compared to more complex, pre-formed Pd(0) catalysts.[6] The active Pd(0) species is generated in situ.
-
Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[1] For challenging substrates or scale-up applications, electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, are highly effective.[2][7] They promote efficient oxidative addition and reductive elimination, leading to faster reaction rates and allowing for lower catalyst loadings. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[7]
Solvent and Base Selection: Engineering the Reaction Environment
The choice of solvent and base is critical for managing reagent solubility, reaction kinetics, and simplifying downstream processing.
-
Solvent System: Biphasic solvent systems, such as Toluene/Water or 2-Methyltetrahydrofuran (2-MeTHF)/Water, are highly advantageous for scale-up.[2] They allow the inorganic base to reside in the aqueous phase while the organic reactants and catalyst remain in the organic phase, facilitating an efficient reaction at the interface and dramatically simplifying the work-up via phase separation. For greener processes, the use of surfactants like TPGS-750-M in water has been demonstrated as a viable kilogram-scale protocol.[8][9]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[2][3] K₃PO₄ is often favored for its efficacy and moderate strength, which can help prevent the degradation of base-sensitive functional groups. The particle size of the base can also be a factor, as a smaller particle size maximizes surface area for interaction.[7]
Process Monitoring and Impurity Control
On a large scale, "cook-to-completion" is not a viable strategy. Real-time reaction monitoring is essential to determine the precise endpoint, preventing the formation of impurities from over-heating or extended reaction times.
-
Analytical Methods: While Thin-Layer Chromatography (TLC) is useful for initial lab-scale development, High-Performance Liquid Chromatography (HPLC) is the standard for process monitoring.[10][11] In-situ monitoring techniques like benchtop NMR spectroscopy can also provide real-time kinetic data without the need for sampling.[12][13]
-
Impurity Profile: Common impurities in Suzuki-Miyaura reactions include homocoupling of the boronic acid and dehalogenation of the coupling partner.[9] Minimizing these requires careful control over reaction temperature and ensuring an oxygen-free environment. A critical impurity in pharmaceutical applications is residual palladium. Post-reaction treatment with reagents like aqueous sodium bisulfite or the use of specialized silica-based scavengers is often required to reduce palladium levels to acceptable limits (<10 ppm).[14][15]
Kilogram-Scale Protocol: Suzuki-Miyaura Coupling
This section details a representative protocol for the coupling of this compound with a generic aryl bromide on a 1.0 kg scale.
Reaction: this compound + 4-Bromoanisole → 2-Fluoro-4'-methoxy-3-(methylsulfanyl)-1,1'-biphenyl
Materials and Reagents
| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Equivalents | Amount |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.00 kg |
| This compound | 1256345-64-5 | 200.03 | 1.2 | 1.28 kg |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.005 (0.5 mol%) | 6.0 g |
| SPhos | 657408-07-6 | 410.57 | 0.01 (1.0 mol%) | 21.9 g |
| Potassium Phosphate (K₃PO₄), fine powder | 7778-53-2 | 212.27 | 2.5 | 2.83 kg |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | - | 10.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | 5.0 L |
| Sodium Bisulfite (NaHSO₃), 20% aq. soln. | 7631-90-5 | 104.06 | - | 2.0 L |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | 4.0 L |
Equipment
-
20 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Filter reactor or large Büchner funnel with vacuum flask.
-
Vacuum oven.
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: Conduct all operations in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale work.[16][18]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to air. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and homocoupling side reactions.[7]
-
Reagent Handling: Boronic acids are typically solids that can be irritating upon inhalation or contact. Handle as a fine powder in a ventilated area. Wash hands thoroughly after handling.[16] Avoid discharge into the environment.[16]
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble and dry the 20 L reactor system.
-
Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Charging Reagents:
-
To the reactor, charge 4-Bromoanisole (1.00 kg), this compound (1.28 kg), and Potassium Phosphate (2.83 kg).
-
Add 2-Methyltetrahydrofuran (10.0 L) followed by Deionized Water (5.0 L).
-
Begin vigorous stirring (e.g., 250-300 RPM) to create a well-mixed slurry.
-
-
Catalyst Preparation and Addition:
-
In a separate flask under nitrogen, suspend Palladium(II) Acetate (6.0 g) and SPhos (21.9 g) in 200 mL of degassed 2-MeTHF. Stir for 15 minutes at room temperature. This pre-mixing step helps in the formation of the active catalyst complex.
-
Transfer the catalyst slurry to the reactor via cannula or an addition funnel.
-
-
Reaction Execution:
-
Heat the reactor contents to 65-70 °C using the circulating bath.
-
Maintain the temperature and vigorous stirring. The reaction is typically complete within 4-8 hours.
-
-
Reaction Monitoring:
-
After 4 hours, carefully take a small, representative sample from the reaction mixture.
-
Prepare the sample for HPLC analysis by quenching with water and extracting with an organic solvent.
-
Analyze for the disappearance of 4-Bromoanisole. The reaction is considered complete when <1% of the starting material remains.
-
-
Work-Up and Phase Separation:
-
Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Stop stirring and allow the layers to separate for 20-30 minutes.
-
Drain the lower aqueous layer.
-
-
Palladium Removal and Washes:
-
Add the 20% aqueous Sodium Bisulfite solution (2.0 L) to the organic layer in the reactor. Stir vigorously for 30-45 minutes. This step helps to scavenge residual palladium.[15]
-
Stop stirring, allow the layers to separate, and drain the lower aqueous layer.
-
Wash the organic layer with Brine (2 x 2.0 L) to remove any remaining water-soluble impurities.
-
-
Product Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.
-
Add a suitable anti-solvent (e.g., heptane or isopropanol, ~5-10 L) slowly while stirring to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and stir for at least 2 hours to maximize product precipitation.
-
Isolate the solid product by filtration through a filter reactor or Büchner funnel.
-
Wash the filter cake with cold heptane or isopropanol (2 x 1 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Workflow
Caption: A generalized workflow for the kilogram-scale synthesis and purification.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online forum post]. Available at: [Link]
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ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]
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Advion Inc. SUZUKI REACTION MONITORING. Available at: [Link]
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AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
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Wiley Online Library. (2012). Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography. Available at: [Link]
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Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
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ACS Publications. (2020, July 15). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. Available at: [Link]
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ACS Publications. Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. Organic Process Research & Development. Available at: [Link]
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Beilstein Journals. Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Available at: [Link]
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ResearchGate. (2020, July 15). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. Available at: [Link]
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Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. r/chemistry. Available at: [Link]
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ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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MDPI. Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]
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WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]
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WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
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ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Available at: [Link]
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NIH National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
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Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Available at: [Link]
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PubMed. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Available at: [Link]
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MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]
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Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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ARKIVOC. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Available at: [Link]
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ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]
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NIH National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Available at: [Link]
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NIH National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
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PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. Available at: [Link]
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ResearchGate. An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids | Request PDF. Available at: [Link]
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NIH National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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ACS Publications. (2012, June 15). Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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NIH National Center for Biotechnology Information. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Available at: [Link]
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PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. Available at: [Link]
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PubChem. (2-Fluoro-5-(propylthio)phenyl)boronic acid. Available at: [Link]
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ResearchGate. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]
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Protecting Group Strategies for 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
An Application Guide
Abstract
This application note provides a comprehensive guide to selecting and implementing protecting group strategies for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a versatile building block in contemporary organic synthesis. The unique trifunctional nature of this substrate—possessing a reactive boronic acid, a stable fluoro group, and a potentially problematic methylsulfanyl moiety—presents specific challenges for multi-step synthetic sequences. We will dissect the reactivity of each functional group, present a comparative analysis of leading boronic acid protecting groups, and provide detailed, field-tested protocols for their application and removal, with a special emphasis on ensuring the integrity of the methylsulfanyl group.
Introduction: The Synthetic Challenge
This compound is an increasingly important reagent in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the strategic placement of its functional groups, which allows for diverse and regioselective modifications. However, the successful application of this building block in complex total synthesis or iterative cross-coupling campaigns is contingent upon a robust protecting group strategy.
The primary challenges arise from:
-
Boronic Acid Reactivity: Unprotected boronic acids are susceptible to degradation under various conditions and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which complicates purification and stoichiometry.[1]
-
Thioether Sensitivity: The methylsulfanyl (thioether) group is a known potential poison for palladium catalysts, which are ubiquitous in cross-coupling reactions involving boronic acids.[2][3] Furthermore, it is susceptible to oxidation to the corresponding sulfoxide or sulfone under conditions often used for boronic ester deprotection (e.g., oxidative cleavage).
This guide provides researchers with the strategic rationale and practical methodologies to navigate these challenges, ensuring high-yield, chemoselective transformations.
Reactivity Profile and Strategic Considerations
A successful protection strategy begins with a thorough understanding of the substrate's chemical personality. The interplay between the boronic acid, fluoro, and methylsulfanyl groups dictates the optimal choice of reagents and conditions.
Caption: Structure of this compound.
-
Boronic Acid (-B(OH)₂): This is the primary site requiring protection for multi-step synthesis. Its Lewis acidic nature and propensity for trimerization make its unprotected form challenging to handle and purify.[1] Protection transforms it into a more stable, chromatographically manageable boronate ester or salt.
-
Fluoro Group (-F): This substituent is highly stable and generally unreactive under standard synthetic conditions. Its strong electron-withdrawing nature can influence the reactivity of the adjacent boronic acid in cross-coupling reactions.[4][5]
-
Methylsulfanyl Group (-SMe): This thioether is the most sensitive functionality. It can coordinate to and deactivate palladium catalysts. More critically, it is readily oxidized by reagents like sodium periodate (NaIO₄), a common reagent for the deprotection of pinacol boronates.[6] Therefore, any protecting group strategy must employ conditions for both protection and, crucially, deprotection that are compatible with the thioether.
Selecting the Optimal Boronic Acid Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. For this specific substrate, the ideal protecting group should offer robust stability and be removable under conditions that are orthogonal to the sensitive methylsulfanyl group.[7][8]
Caption: Decision workflow for selecting a boronic acid protecting group.
N-Methyliminodiacetic Acid (MIDA) Boronates: The Premier Choice
For this substrate, the MIDA boronate is the most highly recommended protecting group. The trivalent N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron center from sp² to sp³, effectively "switching off" its reactivity.[9]
-
Key Advantages:
-
Exceptional Stability: MIDA boronates are typically crystalline solids that are stable to air, moisture, and silica gel chromatography.[10][11][12]
-
Orthogonality: They are unreactive under standard anhydrous cross-coupling conditions, allowing for chemoselective reactions at other sites.[9] This makes them ideal for iterative cross-coupling strategies.[11][13]
-
Mild Deprotection: The MIDA group is cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃ at room temperature), which are fully compatible with the methylsulfanyl group.[11]
-
-
Limitation: The protection step, typically a Dean-Stark condensation, can be more demanding than other methods.[1]
Pinacol Boronate Esters: A Viable Alternative with Caveats
Pinacol esters are the most common protecting group for boronic acids due to their ease of formation and general stability.[1] They can often be used directly in Suzuki-Miyaura couplings.
-
Key Advantages:
-
Critical Limitation for this Substrate: Standard deprotection methods are often incompatible with the thioether.
-
Acidic Hydrolysis: Can be harsh and may not be suitable for complex, acid-sensitive molecules.[6]
-
Oxidative Cleavage (NaIO₄): This common method will oxidize the methylsulfanyl group and is therefore unsuitable.[6]
-
Solution: A non-oxidative, two-step deprotection via transesterification with diethanolamine (DEA) followed by mild acid hydrolysis is a viable, albeit longer, alternative.[6][14][15]
-
Potassium Trifluoroborate Salts (BF₃K): For Specific Applications
Trifluoroborate salts are highly crystalline and stable alternatives to boronic acids.[1]
-
Key Advantages:
-
High Stability: Very stable towards oxidation and hydrolysis.[1]
-
Ease of Handling: Often free-flowing, crystalline solids.
-
-
Limitations:
Comparative Analysis of Protecting Group Strategies
| Feature | MIDA Boronate | Pinacol Boronate (Bpin) | Potassium Trifluoroborate (BF₃K) |
| Stability | Excellent (air, moisture, chromatography)[10][12] | Good (chromatography), but reversible[1] | Excellent (crystalline solid)[1] |
| Protection | Dean-Stark condensation with MIDA[13] | Esterification with pinacol | Treatment with KHF₂ |
| Deprotection | Mild: 1M NaOH or NaHCO₃ (aq), RT | Harsh: Acidic hydrolysis or NaIO₄. Mild: Transesterification (DEA) then H⁺[6][15] | Mild acidic hydrolysis (e.g., silica gel)[14] |
| -SMe Group Comp. | Excellent: Deprotection is fully compatible. | Poor (Standard): NaIO₄ will oxidize -SMe. Good (Mild): DEA method is compatible. | Good: Deprotection conditions are compatible. |
| Key Use Case | Iterative cross-coupling, multi-step synthesis[13][17] | General synthesis, direct use in coupling[1] | Storage, use in specific coupling protocols |
| Purification | Chromatography, Recrystallization[13] | Chromatography[1] | Recrystallization only |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: MIDA Protection (Recommended)
This protocol outlines the synthesis of 2-(2-Fluoro-3-(methylsulfanyl)phenyl)-1,3,6,2-dioxazaborocan-8-one.
Caption: Reaction scheme for MIDA boronate formation.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene (for Dean-Stark trap)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap filled with anhydrous toluene, add this compound and N-methyliminodiacetic acid.[13]
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (N₂ or Ar).
-
Maintain heating and vigorous stirring, allowing water to be azeotropically removed and collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when water collection ceases.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into rapidly stirred water to precipitate the MIDA boronate product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to aid drying.
-
Dry the product under high vacuum. The product can be further purified by recrystallization or silica gel chromatography if necessary.[10][13]
-
Protocol 2: MIDA Deprotection
This protocol regenerates the free boronic acid under mild conditions compatible with the thioether.
-
Reagents & Materials:
-
MIDA-protected boronate (1.0 equiv)
-
1 M Sodium Hydroxide (NaOH) solution (or saturated NaHCO₃)
-
Diethyl ether or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Separatory funnel, beakers, magnetic stirrer
-
-
Procedure:
-
Suspend the MIDA boronate in a biphasic mixture of an organic solvent (e.g., diethyl ether) and 1 M aqueous NaOH (approx. 3 equiv).[11]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS and is typically complete in 1-3 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water.
-
Extract the combined aqueous layers with the organic solvent.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl to precipitate the boronic acid.
-
Extract the free boronic acid into fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
-
Protocol 3: Pinacol Protection
This protocol outlines the synthesis of 2-(2-Fluoro-3-(methylsulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Magnesium Sulfate (MgSO₄) or molecular sieves
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve or suspend the boronic acid and pinacol in an anhydrous solvent in a round-bottom flask.
-
Add a drying agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature or with gentle heating (reflux) for 2-16 hours. The reaction can be monitored by TLC.
-
Upon completion, filter off the drying agent and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronate can be purified by silica gel chromatography to yield the final product.
-
Protocol 4: Mild, Non-Oxidative Deprotection of Pinacol Boronate
This two-step protocol is essential to preserve the integrity of the methylsulfanyl group.[6][14][15]
-
Step A: Transesterification with Diethanolamine (DEA)
-
Dissolve the pinacol boronate (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) dropwise. A white precipitate of the DEA-boronate adduct should form almost immediately.[6]
-
Stir for 30-60 minutes at room temperature to ensure complete reaction.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Step B: Hydrolysis of the DEA Adduct
-
Suspend the DEA-boronate adduct in a biphasic mixture of an organic solvent (e.g., hexanes or ethyl acetate) and a mild aqueous acid (e.g., 0.5 M HCl).
-
Stir vigorously for 20-40 minutes at room temperature.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure boronic acid.
-
Conclusion
The successful incorporation of this compound into complex molecules hinges on a carefully chosen protecting group strategy. Due to the sensitivity of the methylsulfanyl group to oxidation and its potential to interfere with catalysis, standard protocols must be adapted. We strongly recommend the use of N-methyliminodiacetic acid (MIDA) boronates as the primary strategy. Their exceptional stability, compatibility with chromatography, and, most importantly, their mild, base-mediated deprotection provide a robust and orthogonal solution that preserves the integrity of all functional groups. While pinacol esters are a viable alternative, their use necessitates a non-standard, multi-step deprotection protocol to avoid unwanted side reactions. By following the rationale and protocols outlined in this guide, researchers can confidently employ this valuable building block to advance their synthetic objectives.
References
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Ballmer, S. G., et al. (2010). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2012). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Kaur, N., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Akkarasamiyo, S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Akkarasamiyo, S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
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ResearchGate. (2025). Boronic acids protecting groups with standard deprotecting conditions. [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
PubMed. (2011). A method for the deprotection of alkylpinacolyl boronate esters. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
ResearchGate. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]
-
ConnectSci. (2011). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry. [Link]
-
PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. National Library of Medicine. [Link]
-
ResearchGate. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme.
-
ACS Publications. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters. [Link]
-
Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal. [Link]
-
ResearchGate. (2008). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
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-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. National Library of Medicine. [Link]
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Organic Synthesis. Protecting Groups. [Link]
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Sci-Hub. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters. [Link]
-
NIH. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. National Library of Medicine. [Link]
-
NIH. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Library of Medicine. [Link]
-
R Discovery. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Dimers. [Link]
-
NIH. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Library of Medicine. [Link]
-
ResearchGate. (2018). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. [Link]
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Application Notes and Protocols: Leveraging 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By employing small, low molecular weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[4] Within the vast landscape of chemical fragments, boronic acids represent a particularly intriguing class due to their unique chemical properties and synthetic tractability.[][6]
This document provides a detailed guide to the application of This compound in a typical FBDD campaign. This fragment has been rationally selected for its combination of desirable features:
-
The Boronic Acid Moiety: This functional group is a key asset, capable of forming reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site.[7][8] This interaction can significantly enhance binding affinity and provide a strong anchor point for fragment elaboration.
-
Fluorine Substitution: The presence of a fluorine atom can introduce favorable properties such as increased binding affinity through hydrogen bonding or other electrostatic interactions, as well as improved metabolic stability and membrane permeability.[9][10]
-
The Methylsulfanyl Group: This group provides a valuable vector for synthetic elaboration. It can be oxidized to sulfoxide and sulfone to modulate electronic properties and explore additional interactions, or it can serve as a handle for further chemical modifications.
-
"Rule of Three" Compliance: With a molecular weight of 186.01 g/mol , this compound adheres to the "Rule of Three," a set of guidelines for ideal fragments (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3), which increases the likelihood of identifying high-quality hits.[4][11]
These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for effectively utilizing this promising fragment in a drug discovery program.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up experiments.
| Property | Value | Source |
| CAS Number | 1451392-57-6 | [12] |
| Molecular Formula | C₇H₈BFO₂S | [12] |
| Molecular Weight | 186.01 g/mol | [13] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 4 | [12] |
| InChIKey | LGZXPXQDVMBXPG-UHFFFAOYSA-N | [12] |
A Typical FBDD Workflow Utilizing this compound
The following diagram illustrates a standard FBDD workflow, which will be detailed in the subsequent sections.
Caption: A typical Fragment-Based Drug Discovery workflow.
Part 1: Hit Identification Protocols
The initial phase of an FBDD campaign focuses on identifying fragments that bind to the target protein. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required.[14]
Protocol 1.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting binding events in real-time.
Rationale: This method allows for the determination of binding kinetics (kₐ and kₔ) and affinity (Kₔ), providing rich data for hit prioritization.
Step-by-Step Protocol:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).
-
Use a reference flow cell, either blank or with an immobilized irrelevant protein, for background subtraction.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).
-
-
SPR Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in RU over time to generate sensorgrams.
-
Regenerate the sensor surface between injections using a suitable regeneration buffer (e.g., a brief pulse of low pH glycine or high salt solution).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ).
-
Protocol 1.2: Orthogonal Screening using Saturation Transfer Difference (STD) NMR
NMR-based methods are powerful for detecting weak interactions and can provide information about the binding epitope of the fragment.[3]
Rationale: STD-NMR is a ligand-observed experiment that identifies binders by detecting the transfer of saturation from the protein to the bound fragment. It serves as an excellent orthogonal method to validate hits from SPR and rule out false positives.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.
-
Acquire the STD-NMR spectrum by selectively saturating the protein resonances (on-resonance irradiation, e.g., at 0.5 ppm) and a region far from any protein or ligand signals (off-resonance irradiation, e.g., at 40 ppm).
-
The difference between the on-resonance and off-resonance spectra reveals the signals of the bound fragment.
-
-
Data Analysis:
-
Identify the proton signals in the difference spectrum that correspond to this compound.
-
The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein.
-
Part 2: Hit Validation and Structural Characterization
Once a hit is identified and confirmed, the next crucial step is to determine its binding mode.
Protocol 2.1: X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-guided lead optimization.[2]
Rationale: Visualizing the binding mode of this compound allows for the rational design of analogs with improved affinity and selectivity. It will confirm the interactions of the boronic acid, fluoro, and methylsulfanyl groups.
Step-by-Step Protocol:
-
Protein-Fragment Complex Formation:
-
Crystallize the target protein under conditions previously established.
-
Soak the protein crystals in a solution containing this compound (typically 1-10 mM) for a defined period (minutes to hours). Alternatively, co-crystallize the protein in the presence of the fragment.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain an electron density map.
-
-
Structure Determination and Refinement:
-
Solve the structure by molecular replacement using a known structure of the protein.
-
Build the fragment into the observed electron density.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
-
Binding Mode Analysis:
-
Analyze the refined structure to identify key interactions (e.g., covalent bonds, hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
Part 3: Hit-to-Lead Optimization
With structural information in hand, the initial fragment hit can be elaborated into a more potent and drug-like lead compound.
Strategy 3.1: Structure-Guided Elaboration
The following diagram illustrates potential vectors for the synthetic elaboration of this compound based on its structure.
Caption: Synthetic elaboration vectors for this compound.
Vector 1 (Boronic Acid): While the boronic acid is key for initial binding, it can be replaced with other functional groups (e.g., carboxylic acids, tetrazoles) to modulate properties and explore different interactions, especially if covalent binding is not desired in the final lead compound.[8]
Vector 2 (Phenyl Ring): The unoccupied positions on the phenyl ring are prime locations for growth. Suzuki-Miyaura cross-coupling reactions, a common method for C-C bond formation involving boronic acids, can be used to introduce a wide variety of substituents to explore new binding pockets and enhance affinity.[6][7]
Vector 3 (Methylsulfanyl Group): The sulfur atom offers opportunities for modification. Oxidation to the corresponding sulfoxide or sulfone can introduce hydrogen bond acceptors and alter the electronics and conformation of the molecule.
By systematically exploring these vectors through chemical synthesis and evaluating the resulting analogs in biochemical and biophysical assays, a structure-activity relationship (SAR) can be established. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization and is guided by the structural insights gained from X-ray crystallography.
Conclusion
This compound is a fragment with significant potential for FBDD campaigns. Its unique combination of a reversible covalent-binding warhead, a strategically placed fluorine atom, and a modifiable methylsulfanyl group provides multiple avenues for establishing initial binding and subsequent optimization. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment to discover novel, high-quality lead compounds for challenging biological targets.
References
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Fragment-based lead discovery. Retrieved from [Link]
-
Unknown. (2025, May 21). What are fragment based drug design methods? Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Retrieved from [Link]
-
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
-
ChemicalRegister. (n.d.). This compound (CAS No. 1451392-57-6) Suppliers. Retrieved from [Link]
-
Santos, M. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 784. Retrieved from [Link]
-
Unknown. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid. Retrieved from [Link]
-
All About Drugs. (n.d.). Fragment-based DRUG discovery. Retrieved from [Link]
-
MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
MDPI. (2017, May 12). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(methylthio)phenylboronic acid. Retrieved from [Link]
-
Wiley Online Library. (2021, July 19). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery | May 18-19, 2021. Retrieved from [Link]
-
ScienceDirect. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Semantic Scholar. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
-
Frontiers. (2022, February 24). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
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Application Notes and Protocols: 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Materials Science
Introduction: A Multifaceted Building Block for Advanced Materials
2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a specialized organoboron compound poised to make significant contributions to the field of materials science. Its unique trifunctional substitution pattern—a boronic acid for versatile cross-coupling, a fluorine atom for electronic tuning, and a methylsulfanyl group for potential secondary interactions and redox activity—renders it a highly attractive monomer for the synthesis of advanced polymers and a key component in the design of sophisticated chemosensors.
The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1] The strategic placement of a fluorine atom at the ortho position to the boronic acid group significantly influences the electronic properties of the molecule. This electron-withdrawing substituent increases the Lewis acidity of the boron center, which can impact reactivity in coupling reactions and enhance interactions with certain analytes in sensing applications.[2] Concurrently, the methylsulfanyl group at the meta position introduces a sulfur-containing functional group that can participate in non-covalent interactions, serve as a site for further functionalization, or impart specific electronic and photophysical properties to the resulting materials.
This document provides detailed application notes and protocols for the utilization of this compound in two primary areas of materials science: as a monomer for the synthesis of conjugated polymers via Suzuki-Miyaura polymerization and as a recognition element in the fabrication of fluorescent chemosensors.
Physicochemical Properties and Characterization Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key computed and expected analytical data.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈BFO₂S | - |
| Molecular Weight | 186.01 g/mol | - |
| Appearance | Off-white to pale yellow solid | Expected |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.8-8.2 (br s, 2H, B(OH)₂), 7.4-7.6 (m, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 2.5 (s, 3H, S-CH₃) | Predicted |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-163 (d, J=245-255 Hz, C-F), 140-143 (C-S), 130-135 (C-B), 125-130 (Ar-C), 115-120 (d, J=20-25 Hz, Ar-C), 15-20 (S-CH₃) | Predicted |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -110 to -120 | Predicted[3] |
| ¹¹B NMR (DMSO-d₆, 128 MHz) | δ 28-32 | Predicted[4] |
| FT-IR (KBr, cm⁻¹) | 3200-3500 (O-H), 2900-3000 (C-H), 1600-1620 (C=C), 1300-1400 (B-O), 1200-1300 (C-F), 650-700 (C-S) | Predicted[5] |
| Mass Spectrometry (ESI-) | m/z 185.02 [M-H]⁻ | Predicted |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 1-bromo-2-fluorobenzene. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted phenylboronic acids.[6][7]
Synthetic Workflow
Caption: Proposed synthetic route for a structural analog of the target compound.
Detailed Protocol
PART 1: Synthesis of 3-Bromo-2-fluoroaniline
-
Nitration of 1-Bromo-2-fluorobenzene: To a stirred solution of 1-bromo-2-fluorobenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-fluoro-3-nitrobenzene.
-
Reduction of the Nitro Group: To a stirred mixture of 1-bromo-2-fluoro-3-nitrobenzene and iron powder in a mixture of ethanol and water, add concentrated hydrochloric acid dropwise. Heat the reaction mixture to reflux for 2-3 hours. After cooling, filter the reaction mixture through celite and concentrate the filtrate. Basify the residue with a sodium hydroxide solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-bromo-2-fluoroaniline.
PART 2: Synthesis of 1-Bromo-2-fluoro-3-(methylsulfanyl)benzene
-
Diazotization: To a stirred solution of 3-bromo-2-fluoroaniline in aqueous tetrafluoroboric acid at 0 °C, add a solution of sodium nitrite in water dropwise. Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.
-
Thiomethylation: In a separate flask, prepare a solution of potassium ethyl xanthate (or a similar thiolating agent) in water. Add the previously prepared diazonium salt solution to the potassium ethyl xanthate solution at a controlled temperature. After the addition, stir the reaction mixture at room temperature for several hours. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. The resulting product is 1-bromo-2-fluoro-3-(ethylthio)benzene. A similar procedure using a methyl source would yield the target methylsulfanyl compound.
PART 3: Synthesis of this compound
-
Halogen-Metal Exchange and Borylation: Dissolve 1-bromo-2-fluoro-3-(methylsulfanyl)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise and stir the mixture at -78 °C for 1 hour. To this solution, add triisopropyl borate dropwise, maintaining the temperature at -78 °C.
-
Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction mixture to warm to room temperature. Quench the reaction by adding aqueous hydrochloric acid (1 M). Stir vigorously for 1 hour.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[6]
Application in Materials Science: Suzuki-Miyaura Polymerization
This compound is an excellent candidate as a monomer in Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP) for the synthesis of novel conjugated polymers.[8][9] These polymers can exhibit interesting optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine and methylsulfanyl substituents allow for fine-tuning of the polymer's electronic band gap, solubility, and morphology.
Workflow for Suzuki-Miyaura Polymerization
Caption: General workflow for Suzuki-Miyaura polymerization.
Detailed Protocol for the Synthesis of a Poly(phenylene-alt-thiophene) Derivative
This protocol describes the synthesis of a copolymer using this compound and 2,5-dibromothiophene.
Materials:
-
This compound
-
2,5-Dibromothiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), 2,5-dibromothiophene (1 equivalent), and potassium carbonate (3 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1-3 mol%) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous, degassed toluene and degassed deionized water to the flask. The reaction mixture should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-100 °C under a positive pressure of argon and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer. Filter the polymer and wash it sequentially with methanol, water, and methanol again to remove residual catalyst and salts.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities. The final polymer is then extracted with chloroform or another suitable solvent in which it is soluble.
-
Drying: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum at 40-50 °C to a constant weight.
Characterization of the Resulting Polymer:
The synthesized polymer should be characterized by standard techniques to determine its molecular weight, structure, and properties.
| Characterization Technique | Expected Information |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| ¹H and ¹⁹F NMR Spectroscopy | Confirmation of the polymer structure and monomer incorporation. |
| UV-Vis Spectroscopy | Determination of the absorption maximum (λ_max) and the optical band gap. |
| Cyclic Voltammetry (CV) | Estimation of the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
Application in Materials Science: Fluorescent Chemosensors
Phenylboronic acids are well-established as recognition units in fluorescent chemosensors, particularly for the detection of diol-containing molecules such as saccharides.[7][10] The interaction of the boronic acid with a diol forms a cyclic boronate ester, which can modulate the photophysical properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[11] The ortho-fluoro substituent on this compound can enhance its Lewis acidity, potentially leading to stronger binding and higher sensitivity at physiological pH.[12]
Design Principle of a Boronic Acid-Based Fluorescent Sensor
Caption: Principle of a 'turn-on' fluorescent sensor.
Protocol for the Synthesis and Evaluation of a Fluorescent Chemosensor
This protocol outlines the synthesis of a simple coumarin-based fluorescent sensor incorporating this compound and its evaluation for the detection of fructose.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
2-(Bromomethyl)naphthalene
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Fructose and other sugars for selectivity studies
-
Buffer solutions (e.g., PBS, pH 7.4)
-
Fluorescence spectrophotometer
PART 1: Synthesis of the Fluorescent Sensor
-
Synthesis of the Fluorophore Precursor: Synthesize a bromo-functionalized coumarin fluorophore. This can be achieved by reacting a commercially available brominated coumarin derivative or by functionalizing a coumarin scaffold.
-
Suzuki-Miyaura Coupling: In a Schlenk flask, combine the bromo-functionalized coumarin (1 equivalent), this compound (1.2 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%). Add anhydrous potassium carbonate (3 equivalents) and anhydrous DMF.
-
Reaction and Work-up: Degas the mixture and heat it to 100 °C for 12-24 hours under an argon atmosphere. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final fluorescent sensor.
PART 2: Spectroscopic Evaluation of the Sensor
-
Stock Solutions: Prepare a stock solution of the sensor in a suitable organic solvent (e.g., DMSO or acetonitrile) and stock solutions of various sugars (e.g., fructose, glucose, galactose) in the desired buffer (e.g., PBS, pH 7.4).
-
Fluorescence Titration: In a series of cuvettes, add a fixed concentration of the sensor to the buffer solution. To each cuvette, add increasing concentrations of the sugar analyte.
-
Data Acquisition: Record the fluorescence emission spectrum of each solution after incubation for a set period.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the binding constant and the limit of detection.
-
Selectivity Study: Repeat the fluorescence measurements with other sugars and potential interfering species to assess the selectivity of the sensor.
Expected Results:
Upon binding of fructose, a significant enhancement of the fluorescence intensity of the coumarin fluorophore is expected. The sensor should exhibit higher affinity for fructose compared to other monosaccharides due to the favorable stereochemistry of the cis-diols in fructose for forming a stable cyclic boronate ester. The ortho-fluoro substituent is anticipated to lower the pKa of the boronic acid, enabling sensing at physiological pH.
Conclusion
This compound is a promising and versatile building block for materials science. Its unique substitution pattern offers multiple avenues for the rational design of functional materials. The protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to explore the potential of this compound in the development of novel conjugated polymers and highly sensitive fluorescent chemosensors. The inherent tunability of its electronic and steric properties through strategic substitution makes it a valuable asset in the ongoing quest for advanced materials with tailored functionalities.
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- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing protodeboronation of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid.
Welcome to the technical support center for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the critical challenge of preventing protodeboronation, a common side reaction that can significantly impact the efficiency and reproducibility of cross-coupling reactions involving this versatile reagent.
Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience. We aim to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Overcoming Protodeboronation
This section is dedicated to resolving specific issues you may encounter in the lab.
Problem 1: Low Yield of Desired Cross-Coupling Product with Significant Formation of 1-Fluoro-2-(methylsulfanyl)benzene
Symptoms:
-
LC-MS or GC-MS analysis shows a major peak corresponding to the protodeboronated byproduct, 1-fluoro-2-(methylsulfanyl)benzene.
-
The yield of the target biaryl or other coupled product is substantially lower than expected.
Root Cause Analysis:
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This process is often catalyzed by acid or base and is particularly problematic for boronic acids with certain substitution patterns.[1] In the case of this compound, the electron-donating nature of the methylsulfanyl group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation. While the ortho-fluoro group is electron-withdrawing, the overall electronic character of the ring remains relatively rich, contributing to this susceptibility.
The mechanism, especially under the basic conditions typical of Suzuki-Miyaura coupling, involves the formation of a boronate anion ([ArB(OH)3]⁻), which is more reactive towards ipso-protonation.[2][3]
Visualizing the Problem: The Protodeboronation Pathway
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Solutions:
The core strategy is to accelerate the desired cross-coupling reaction so that it outpaces the rate of protodeboronation.
1. Choice of Base:
-
Rationale: Strong bases like NaOH or KOH can significantly accelerate protodeboronation by increasing the concentration of the highly reactive boronate species.[3] Weaker bases provide a sufficiently basic environment for the catalytic cycle to proceed without excessively promoting the undesired side reaction.
-
Recommendation: Switch from strong bases to milder alternatives.
| Base | Rationale for Use | Starting Concentration |
| K₃PO₄ | A commonly used milder base that often provides a good balance of reactivity and stability. | 2.0 - 3.0 equivalents |
| K₂CO₃ | Another effective milder base, particularly in polar aprotic solvents. | 2.0 - 3.0 equivalents |
| CsF | Can be particularly effective, especially for challenging couplings, and may promote transmetalation. | 2.0 - 3.0 equivalents |
| Organic Bases | Such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be used in specific cases, especially under anhydrous conditions. | 3.0 - 4.0 equivalents |
2. Reaction Temperature and Time:
-
Rationale: Protodeboronation, like most chemical reactions, is temperature-dependent. Elevated temperatures can increase the rate of this side reaction.[4]
-
Recommendation:
-
Lower the reaction temperature. If your standard protocol is 100 °C, try running the reaction at 80 °C or even 60 °C.
-
Employ a more active catalyst system that allows for shorter reaction times at lower temperatures.[4] Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulates.
-
3. Catalyst and Ligand Selection:
-
Rationale: A highly active catalyst can accelerate the rate-limiting transmetalation step of the Suzuki-Miyaura cycle, thus favoring the desired coupling over protodeboronation. Modern palladium precatalysts and bulky, electron-rich phosphine ligands are designed for this purpose.
-
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | P(t-Bu)₃ | Highly active for a broad range of substrates, including challenging ones, often at room temperature.[5] |
| Pd(OAc)₂ | SPhos/XPhos | Buchwald ligands are excellent for promoting fast coupling and can be effective at lower temperatures. |
| [Pd(allyl)Cl]₂ | cataCXium® A | A phosphine-based ligand that can be highly effective in minimizing side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the susceptibility of this compound to protodeboronation?
A1: The susceptibility arises from a combination of electronic and steric factors. The methylsulfanyl (-SMe) group at the 3-position is electron-donating through resonance, which increases the electron density of the aromatic ring. This heightened nucleophilicity makes the ipso-carbon (the carbon attached to the boron) more prone to attack by protons, which is the key step in protodeboronation.[1] While the ortho-fluoro substituent is electron-withdrawing, the influence of the powerful electron-donating thioether group often dominates, predisposing the molecule to this side reaction, especially under the basic conditions required for many cross-coupling reactions.
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of arylboronic acids.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (argon or nitrogen). Boronic acids are generally stable solids, but they can be sensitive to moisture and air over long periods.
-
Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture. If possible, handle it in a glovebox. For routine use, quickly weigh the desired amount and securely reseal the container. Avoid leaving the container open on the bench.
Q3: Can I use the corresponding boronic ester, such as the pinacol ester, to avoid protodeboronation?
A3: Absolutely. This is a highly recommended strategy. Converting the boronic acid to its pinacol ester (Ar-Bpin) can significantly enhance its stability.[3] Boronic esters are generally less prone to protodeboronation under typical cross-coupling conditions.[3] They act as a "slow-release" source of the boronic acid in situ, maintaining a low concentration of the active boronic acid species and thereby minimizing the rate of the protodeboronation side reaction.[1] Other stable derivatives include MIDA boronates and organotrifluoroborates.[1][6]
Visualizing the Protective Strategy
Sources
- 1. 3-Fluoro-2-methylphenylboronic Acid | C7H8BFO2 | CID 2783191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this substrate presents. By understanding the interplay of electronic and steric effects, as well as potential catalyst inhibition, you can significantly improve your reaction yields and obtain cleaner product profiles.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: I am observing very low to no yield of my desired product. What are the primary factors to investigate?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the unique functionalities of this substrate. Here’s a prioritized troubleshooting workflow:
-
Catalyst Inactivation by the Thioether Group: The sulfur atom in the methylsulfanyl group can act as a soft Lewis base and coordinate to the soft palladium catalyst, leading to catalyst poisoning or inhibition.[1] This is a primary suspect for low reactivity.
-
Solution: Employ ligands that are sterically bulky and electron-rich. These ligands can shield the palladium center and favor the desired catalytic cycle over off-cycle catalyst deactivation. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[2] Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to compensate for any catalyst deactivation.[2]
-
-
Sub-optimal Catalyst and Ligand Choice: The electronic properties of your boronic acid (electron-withdrawing fluorine) and your coupling partner (aryl halide) will dictate the optimal catalyst system.
-
Solution: For challenging couplings, palladium precatalysts such as XPhos Pd G3 or SPhos Pd G2 are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3][4] These precatalysts provide a stable source of the active catalyst and can lead to more reproducible results.[2][3]
-
-
Ineffective Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[5]
-
Solution: A common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[5][6] For substrates prone to protodeboronation, a weaker base like KF may be beneficial.[6] A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic substrates and the inorganic base.[5][7] Ensure all solvents are thoroughly degassed to prevent oxidative degradation of the catalyst and homocoupling of the boronic acid.[6]
-
Question 2: I am seeing a significant amount of protodeboronation of my this compound. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[6] While your substrate has an electron-withdrawing fluorine, the ortho-substituents can influence its stability.
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Switching from a strong base like NaOH to a weaker one such as K₂CO₃ or KF can mitigate this issue.[6]
-
Anhydrous Conditions: If possible, consider running the reaction under anhydrous conditions. This can be achieved by using an anhydrous base (e.g., CsF) and dry solvents.
-
Boronic Ester Protection: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[8][9] Boronic esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[10]
-
Minimize Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can promote protodeboronation.[11] Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Question 3: My purification is complicated by the presence of homocoupled byproducts. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[6] Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[6]
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[12]
-
Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere.[6][11] Use Schlenk techniques or a glovebox to minimize oxygen exposure.
-
Use of Palladium Precatalysts: As mentioned earlier, stable palladium precatalysts can be less sensitive to trace amounts of oxygen compared to generating Pd(0) in situ.[2]
Frequently Asked Questions (FAQs)
Q: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A: The accepted mechanism involves three key steps with a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, replacing the halide. This step requires a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q: How does the fluorine substituent affect the reactivity of my boronic acid?
A: The fluorine atom is strongly electron-withdrawing, which can have opposing effects. On one hand, it can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[13] On the other hand, it can increase the Lewis acidity of the boron atom, which may facilitate its interaction with the base and the palladium complex. The net effect will depend on the other reaction parameters.
Q: Should I be concerned about the ortho-position of the fluorine and methylsulfanyl groups?
A: Yes, the ortho-substituents can introduce steric hindrance, which may slow down the oxidative addition and reductive elimination steps.[2] This is another reason why bulky, electron-rich phosphine ligands like XPhos or SPhos are recommended, as they have been shown to be effective for sterically demanding couplings.[2]
Q: Can I use microwave heating for this reaction?
A: Microwave-assisted heating can be an excellent way to accelerate the reaction and potentially improve yields, especially for challenging substrates.[11] It often allows for shorter reaction times, which can help to minimize side reactions like protodeboronation.[11] Typical conditions might involve heating at 100-150°C for 10-30 minutes.[11]
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, aryl bromide, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for cases where the standard conditions give low yields, and incorporates strategies to overcome catalyst inhibition and side reactions.
Materials:
-
This compound pinacol ester (1.5 equiv)
-
Aryl chloride or triflate (1.0 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G4, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed anhydrous solvent (e.g., toluene or CPME)
-
Glovebox or Schlenk line for rigorous inert atmosphere
Procedure:
-
Inside a glovebox, add the this compound pinacol ester, aryl halide/triflate, base, and palladium precatalyst to a reaction vial with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial tightly and bring it out of the glovebox.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction closely. Due to the higher catalyst loading and temperature, the reaction may be complete in a shorter time frame.
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Summary Table
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Boron Source | Boronic Acid (1.2 equiv) | Boronic Ester (1.5 equiv) | Increased stability, reduced protodeboronation.[8][9] |
| Aryl Partner | Aryl Bromide | Aryl Chloride/Triflate | Broader substrate scope with advanced catalysts. |
| Catalyst | XPhos Pd G3 (2 mol%) | SPhos Pd G4 (3-5 mol%) | More active catalyst for challenging substrates; higher loading to counter inhibition.[2] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | Stronger base for less reactive partners.[2] |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous Toluene or CPME | Minimizes water-related side reactions.[2] |
| Temperature | 80-100°C | 100-120°C | Overcomes higher activation energy for challenging couplings.[2] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2013, 42, 9321-9342. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 2017, 23(50), 12218-12232. [Link]
-
DeepDyve. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal, 2017. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
The Journal of Organic Chemistry. Fluoride-Mediated Boronic Acid Coupling Reactions. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve optimal results. The unique electronic and steric properties of this reagent, while valuable, can present specific challenges. This guide is designed to explain the underlying chemistry of common issues and provide actionable, field-proven solutions.
Introduction to the Reactivity Profile
This compound is a versatile building block in medicinal and materials chemistry. Its structure presents a unique combination of features that influence its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling:
-
Electron-Withdrawing Fluorine: The ortho-fluoro substituent renders the boronic acid electron-deficient. This can impact the rates of key steps in the catalytic cycle, such as transmetalation.[1]
-
Coordinating Thioether Group: The methylsulfanyl group can potentially coordinate to the palladium catalyst. This interaction can either be beneficial, by stabilizing catalytic intermediates, or detrimental, by leading to catalyst inhibition.[2]
-
Steric Hindrance: The ortho-substituents create a sterically demanding environment around the boronic acid moiety, which can slow down the reaction rate.[3]
These characteristics make this boronic acid susceptible to several common side reactions that can diminish the yield of the desired cross-coupled product. Understanding and mitigating these side reactions is crucial for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using this compound in cross-coupling reactions.
Q1: My reaction is sluggish or stalls completely, resulting in low yield. What are the likely causes and how can I improve it?
A1: A stalled reaction is a frequent issue, often stemming from the electron-deficient nature of the boronic acid, which can lead to slow transmetalation.[4] Here’s a systematic approach to troubleshooting:
-
Inadequate Base: The choice of base is critical for activating the boronic acid.[5][6][7] For electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the more nucleophilic boronate species.
-
Suboptimal Catalyst/Ligand System: The combination of the palladium source and the phosphine ligand must be robust enough to overcome the challenges posed by this substrate.
-
Insufficient Temperature: The steric hindrance and electronic properties of the boronic acid may necessitate higher temperatures to achieve a reasonable reaction rate.
-
Recommendation: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for potential decomposition.[4]
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid minus the boronic acid group (protodeboronation). How can I prevent this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[10][11] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.[12][13]
-
Mechanism: The reaction can proceed through different pathways depending on the pH.[11] Under the basic conditions of the Suzuki coupling, the formation of the boronate anion makes the aryl group more susceptible to protonolysis by water or other protic sources in the reaction mixture.[10][12]
-
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can suppress protodeboronation.[8][14] These esters provide a "slow release" of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly reduce the rate of protodeboronation. While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental.
-
Choice of Base and Solvent: Using a less aqueous-basic system can help. For instance, using a base like CsF in an anhydrous solvent can be effective.[15]
-
Faster Catalysis: Optimizing the reaction to proceed faster than the rate of protodeboronation is a key strategy. This can be achieved with more active catalysts and higher temperatures.[16]
-
Q3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I minimize its formation?
A3: The formation of a biaryl product from the coupling of two boronic acid molecules is a well-known side reaction in Suzuki couplings.[17]
-
Oxygen-Mediated Pathway: The most common cause of homocoupling is the presence of oxygen.[2][18] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo species, which can then facilitate the oxidative coupling of two boronic acid molecules.[19]
-
Troubleshooting:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2][20]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be accompanied by the homocoupling of the boronic acid.[14][20]
-
Protonolysis/Second Transmetalation Pathway: In some cases, especially with electron-deficient arylboronic acids, a rarer mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling, even in the absence of oxygen.[9][17]
-
Troubleshooting: Careful optimization of the base and solvent system is crucial. If this pathway is suspected, screening different bases and solvent polarities may be necessary.
-
Q4: Could the methylsulfanyl group be interfering with the reaction?
A4: Yes, the sulfur atom in the methylsulfanyl group is a potential ligand for palladium. While this can sometimes be beneficial, it can also lead to catalyst inhibition by forming a stable chelate that is reluctant to undergo further steps in the catalytic cycle.[2]
-
Identifying Inhibition: If you have systematically addressed other potential issues (base, ligand, temperature, purity of reagents) and the reaction still fails, catalyst inhibition by the thioether is a possibility.
-
Troubleshooting:
-
Ligand Variation: Try ligands that are known to be less susceptible to displacement or that can promote the desired reaction more effectively, potentially through their steric or electronic properties.
-
Oxidation State of Sulfur: As a last resort, if the thioether proves to be problematic, consider if the corresponding sulfoxide or sulfone derivative of the boronic acid is a viable alternative for your synthetic route.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Slow Transmetalation | Use a stronger base (K₃PO₄, Cs₂CO₃).[4][8] |
| Inactive Catalyst System | Employ electron-rich, bulky ligands (e.g., SPhos, XPhos).[2][9] | |
| Insufficient Temperature | Increase reaction temperature (e.g., to 100-110 °C).[4] | |
| Protodeboronation | Presence of Protic Sources | Use a boronic ester derivative (e.g., pinacol ester).[8][14] |
| Basic Aqueous Conditions | Minimize water content; consider anhydrous conditions. | |
| Homocoupling | Oxygen in Reaction Mixture | Rigorously degas solvents and maintain an inert atmosphere.[2][20] |
| Pd(II) Precatalyst Reduction | Use a Pd(0) source or a modern, well-behaved precatalyst.[2] | |
| Catalyst Inhibition | Thioether Coordination | Experiment with different phosphine ligands.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Preparation of the Pinacol Ester
If protodeboronation is a persistent issue, using the corresponding pinacol ester is recommended.
-
Dissolution: In a suitable flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The crude boronic ester can often be used directly in the subsequent coupling reaction without further purification.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.
Sources
- 1. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
effect of base on the stability of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid.
A Guide to Understanding and Mitigating Base-Induced Instability in Cross-Coupling Reactions
Welcome to the Technical Support Center for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of handling this versatile reagent, with a particular focus on its stability in the presence of bases. As Senior Application Scientists, we have compiled this guide based on established principles of boronic acid chemistry and extensive field experience to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant decomposition of our this compound during our Suzuki-Miyaura coupling reaction, leading to low yields of the desired product. What is the likely cause?
A1: The most probable cause of decomposition for your boronic acid in a Suzuki-Miyaura coupling reaction is base-induced protodeboronation.[1][2] This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] Arylboronic acids with electron-withdrawing substituents, such as the fluorine atom in your compound, are particularly susceptible to this degradation pathway, especially under basic conditions.[3][4][5] The ortho-fluoro substituent can further accelerate this process.
Q2: How does the base mediate the protodeboronation of this compound?
A2: The base plays a crucial role in activating the boronic acid for the desired cross-coupling reaction; however, it also facilitates the undesired protodeboronation. The mechanism generally involves the formation of a more reactive boronate anion (Ar-B(OH)3-) upon reaction with a base.[2] This boronate species is more susceptible to electrophilic attack by a proton source (like water or alcohol in the reaction mixture), leading to the cleavage of the C-B bond.[3][4] The rate of protodeboronation is highly dependent on the pH of the reaction medium.[1][2]
Q3: Which bases are most likely to cause the degradation of our boronic acid?
A3: Stronger bases and higher pH conditions generally lead to faster rates of protodeboronation.[2][4] While a base is necessary for the Suzuki-Miyaura coupling, the choice of base is critical. Strong inorganic bases like sodium hydroxide or potassium hydroxide can significantly promote the decomposition of sensitive boronic acids. Even commonly used carbonate bases can cause issues if the reaction is run for extended periods or at elevated temperatures. The selection of an appropriate base requires a careful balance between promoting the catalytic cycle and minimizing boronic acid degradation.
Q4: Can the methylsulfanyl group at the 3-position influence the stability of the boronic acid?
A4: The electronic and steric effects of the methylsulfanyl group can influence the reactivity and stability of the boronic acid. While not as strongly electron-withdrawing as a nitro group, the sulfur atom can exert a moderate inductive electron-withdrawing effect, which can contribute to the overall electron-deficient nature of the aromatic ring. This, in conjunction with the ortho-fluoro group, can make the boronic acid more prone to protodeboronation.
Q5: Are there any recommended storage and handling procedures to maintain the integrity of this compound?
A5: Yes, proper storage and handling are crucial. Boronic acids can be sensitive to air and moisture.[6] It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[6][7] Avoid prolonged exposure to the atmosphere to minimize potential degradation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound in base-mediated reactions.
Problem: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Protodeboronation of the Boronic Acid | 1. Base Selection: Switch to a milder base. Consider using potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) instead of stronger bases like NaOH or KOH. Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be explored. | Milder bases can still facilitate the transmetalation step of the Suzuki-Miyaura coupling while minimizing the rate of protodeboronation.[8] |
| 2. Base Equivalents: Carefully control the stoichiometry of the base. Use the minimum amount of base required for the reaction to proceed efficiently (typically 1.5-2.0 equivalents). | Excess base will unnecessarily increase the pH of the reaction mixture, accelerating the undesired protodeboronation side reaction. | |
| 3. Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures. | Prolonged exposure to basic conditions, especially at elevated temperatures, increases the likelihood of boronic acid decomposition. | |
| 4. Solvent Choice: Ensure the use of dry, degassed solvents. The presence of excess water can serve as a proton source for protodeboronation. | Minimizing protic sources in the reaction medium can help to suppress the protodeboronation pathway.[9] | |
| 5. Boronic Ester Formation: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. | Boronate esters are generally more stable to protodeboronation than their corresponding boronic acids and can release the active boronic acid slowly under the reaction conditions.[2] |
Problem: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Variable Quality of Boronic Acid | 1. Purity Check: Assess the purity of the this compound before use (e.g., by NMR or melting point). Impurities can affect the reaction outcome. | Impurities, such as boric acid (a product of degradation), can interfere with the catalytic cycle. |
| 2. Proper Storage: Ensure the boronic acid is stored under an inert atmosphere and protected from light and moisture. | Improper storage can lead to gradual degradation of the reagent, resulting in inconsistent performance.[6][7] |
Experimental Protocols
Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different bases to optimize the yield of the coupling reaction while minimizing the protodeboronation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Bases to be screened (e.g., K3PO4, Cs2CO3, Na2CO3, K2CO3, Et3N)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vials and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
-
In separate reaction vials, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
To each vial, add one of the selected bases (2.0 equiv.).
-
Add the anhydrous and degassed solvent to each vial to achieve the desired concentration.
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After the reaction is complete, cool the vials to room temperature.
-
Analyze the reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine the yield of the desired product and the extent of protodeboronation.
Data Presentation:
| Base | Product Yield (%) | Protodeboronation (%) |
| K3PO4 | ||
| Cs2CO3 | ||
| Na2CO3 | ||
| K2CO3 | ||
| Et3N |
This table should be populated with your experimental data.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions involving sensitive boronic acids.
Mechanism of Base-Induced Protodeboronation
Caption: The general mechanism of base-induced protodeboronation of an arylboronic acid.
References
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. (n.d.).
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
West, T. H., House, D., Sapsford, K. L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17656–17672. [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Perrin, D. M., et al. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
T. W. Lyons, S. S. Sanford. (2009). Fluorination of Boronic Acids Mediated by Silver(I) Triflate. ACS Publications. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Williams, A. F., White, A. J. P., Spivey, A. C., & Cordier, C. J. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301–3306. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Dimers. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
The effects of aromatic substitution on the hydrolytic half-life of the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pd-catalyzed Suzuki–Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acids | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. (2022, April 18). ACS Publications. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
influence of solvent on reactivity of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid.
Welcome to the technical support center for 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of its reactivity, with a special focus on the critical role of the solvent.
Introduction to this compound
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom, a methylsulfanyl group, and a boronic acid moiety on the same phenyl ring imparts unique electronic and steric properties. Understanding how to harness these properties is key to achieving high yields and selectivities in your synthetic endeavors. A critical, and often underestimated, factor governing the outcome of reactions with this reagent is the choice of solvent. This guide will delve into the solvent's influence on reactivity and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields can stem from several factors, with solvent choice being a primary suspect. Consider the following:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[1][2] Protic solvents, especially in the presence of excess water and base, can facilitate this undesired reaction.[1][2]
-
Poor Solubility: The boronic acid, your coupling partner, or the catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Catalyst Deactivation: The sulfur atom in the methylsulfanyl group can potentially coordinate to the palladium catalyst, leading to deactivation. The choice of solvent can influence the extent of this interaction.
-
Incorrect Base/Solvent Combination: The effectiveness of a base is highly dependent on the solvent. For instance, an inorganic base like K₂CO₃ might have poor solubility in a non-polar solvent like toluene, hindering the activation of the boronic acid.
Q2: I am observing significant amounts of a byproduct that appears to be 2-fluoro-1-(methylsulfanyl)benzene. What is happening?
A2: The formation of 2-fluoro-1-(methylsulfanyl)benzene is a classic sign of protodeboronation.[2] This occurs when the C-B bond is cleaved and replaced by a C-H bond.[2] To mitigate this:
-
Minimize Water: Use anhydrous solvents and ensure your reagents are dry. While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water can promote protodeboronation.[3]
-
Solvent Choice: Consider switching to a less protic or a completely aprotic solvent system. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF or THF can be effective.[4]
-
Use a Boronic Ester: Converting the boronic acid to a more stable pinacol ester can significantly reduce the rate of protodeboronation.[1] The boronic acid can be slowly released in situ under the reaction conditions.[2]
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation.[5] Monitor your reaction closely and stop it once the starting material is consumed.
Q3: Can I use protic solvents like ethanol or water for my reaction?
A3: While some Suzuki-Miyaura reactions can be performed in protic solvents, it is generally advisable to be cautious when using this compound.[6]
-
Alcohols (e.g., ethanol, isopropanol): These can sometimes be used, often in combination with water.[3] However, they can participate in transesterification with the boronic acid and may also facilitate protodeboronation.
-
Water: The presence of water can be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3] However, as mentioned, excess water is detrimental.[3] A common practice is to use a mixture of an organic solvent with a small, controlled amount of water (e.g., dioxane/water 4:1).[3][7]
Q4: How does the polarity of the solvent affect the reaction?
A4: Solvent polarity can have a complex influence on the reaction. It can affect the solubility of reagents, the stability of intermediates, and the overall reaction mechanism.[4][8]
-
Non-polar solvents (e.g., Toluene, Dioxane): These are often good choices for Suzuki-Miyaura couplings. They tend to minimize protodeboronation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can be effective but may also influence the selectivity of the reaction if multiple reactive sites are present on the coupling partner.[4] They are good at dissolving inorganic bases.
-
It's not just about the dielectric constant: Studies have shown that the ability of a solvent to coordinate with the palladium catalyst can be more influential than its bulk polarity.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective solvent/base combination.2. Catalyst poisoning by the methylsulfanyl group.3. Protodeboronation of the starting material.[5]4. Low reaction temperature. | 1. Screen Solvents: Try a range of solvents such as Toluene, Dioxane, THF, or a mixture like Dioxane/Water (4:1).[3]2. Screen Bases: Test different bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic base like triethylamine. Ensure the base is soluble in the chosen solvent.3. Ligand Choice: Use a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) to protect the palladium center and promote reductive elimination.4. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Homocoupling Product (Biaryl of the boronic acid) | 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation step. | 1. Degas the Solvent: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]2. Optimize Base and Water Content: Ensure the base is effectively activating the boronic acid for transmetalation. A small amount of water can sometimes facilitate this step. |
| Inconsistent Results | 1. Variable water content in solvents.2. Purity of the this compound.3. Solvent contaminants.[9] | 1. Use Anhydrous Solvents: For better reproducibility, use freshly distilled or commercially available anhydrous solvents.2. Check Reagent Purity: Assess the purity of the boronic acid by NMR or LC-MS. It can dehydrate to form an anhydride trimer.3. Use High-Purity Solvents: Traces of impurities in solvents can sometimes poison the catalyst.[9] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the effect of different solvents on the reaction of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous solvents (Toluene, Dioxane, THF, DMF)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To each of four separate reaction vials, add this compound, the aryl bromide, and the base.
-
Add a stir bar to each vial.
-
Seal the vials and purge with an inert gas for 5-10 minutes.
-
To each vial, add 2 mL of a different anhydrous solvent (Toluene, Dioxane, THF, DMF) via syringe.
-
Add the palladium catalyst to each vial under a positive pressure of inert gas.
-
Place the vials in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reactions and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Compare the conversion to the desired product and the formation of byproducts in each solvent to determine the optimal conditions.
Visualizing the Solvent Screening Workflow
Caption: A streamlined workflow for the systematic screening of solvents in a Suzuki-Miyaura coupling reaction.
The Role of Solvent in Boronic Acid Equilibria
The solvent plays a crucial role in the stability of the boronic acid. In the presence of water, boronic acids can exist in equilibrium with their dehydrated form, the boroxine (a cyclic trimer), and in the presence of a base, they form the active boronate species required for transmetalation.
Caption: The equilibrium between boronic acid, its boroxine, and the active boronate species is heavily influenced by the solvent system.
Summary of Solvent Effects on Suzuki-Miyaura Coupling
| Solvent Type | Examples | General Effects on Reactivity | Potential Issues for this compound |
| Non-polar Aprotic | Toluene, Benzene, Dioxane | - Generally good for Suzuki couplings.- Lower solubility for inorganic bases. | - May require a phase-transfer catalyst if an inorganic base is used.- Good starting point for optimization. |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | - Good solvating power for reagents and bases.- Can influence reaction selectivity.[4] | - May increase the rate of side reactions if not carefully controlled.- Potential for catalyst coordination, especially with DMF and DMSO. |
| Protic | Water, Ethanol, Isopropanol | - Can facilitate the formation of the active boronate species.[6]- Often used as a co-solvent.[3] | - High risk of protodeboronation, especially with excess water or at elevated temperatures.[1][2] |
References
- Solvent Effects on the Selectivity of Palladium-C
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchG
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Protodeboronation of (Hetero)
- Protodeboron
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- Protodeboron
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model - MDPI.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides - Benchchem.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
Welcome to the technical support center for navigating the challenges associated with the use of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome issues related to catalyst poisoning, ensuring successful and reproducible outcomes in your synthetic endeavors.
The unique structure of this compound, featuring both a sulfur-containing moiety and a fluorine substituent, presents a specific set of challenges in palladium-catalyzed cross-coupling reactions. The methylsulfanyl group is a known catalyst poison, while the fluoride can have a complex, dual role in the catalytic cycle. This guide provides in-depth, evidence-based solutions to anticipate and mitigate these challenges.
Troubleshooting Guide: From Failed Reactions to Optimized Conditions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: Low or No Conversion to the Desired Product
You've set up your Suzuki-Miyaura coupling reaction with this compound, but analysis shows minimal or no formation of the desired biaryl product.
Possible Cause 1: Catalyst Poisoning by the Methylsulfanyl Group
The sulfur atom in the methylsulfanyl group can irreversibly bind to the palladium catalyst, forming stable palladium-sulfur bonds that deactivate the catalyst.[1] This prevents the palladium from participating in the catalytic cycle, leading to a stalled reaction.
Step-by-Step Solution:
-
Increase Catalyst Loading: As a first step, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial poisoning by providing a sufficient amount of active catalyst to complete the reaction.
-
Select a Poison-Resistant Catalyst System:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu families (e.g., XPhos, SPhos, RuPhos).[2] These ligands can promote the desired reductive elimination step and sterically shield the palladium center, making it less susceptible to coordination by the sulfur atom.
-
Precatalyst Choice: Utilize modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are designed for rapid formation of the active Pd(0) species. This can help the catalytic cycle outcompete the poisoning process.
-
-
Reaction Temperature: A moderate increase in reaction temperature can sometimes favor the desired catalytic turnover over the poisoning pathway. However, be cautious, as excessive heat can lead to other decomposition pathways.
Possible Cause 2: Unfavorable Influence of Fluoride
While fluoride ions, often from the base (e.g., CsF, KF), can promote the transmetalation step in Suzuki-Miyaura reactions, they can also form stable, unreactive [ArPdFL₂] complexes under certain conditions, effectively taking the catalyst out of the cycle.[3]
Step-by-Step Solution:
-
Choice of Base: The selection of the base is critical. While fluoride bases can be effective, consider using non-fluoride bases like K₃PO₄ or K₂CO₃, which are commonly used and effective in Suzuki couplings.[4][5][6] The choice of base can significantly influence the outcome of the reaction.[4][5][6]
-
Solvent System: The solvent can influence the solubility and reactivity of the base and the catalyst. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard for Suzuki reactions. The water can play a beneficial role in dissolving the base and facilitating the reaction.
Problem 2: Reaction Starts but Stalls Before Completion
You observe initial product formation, but the reaction does not proceed to full conversion of the starting materials, even after an extended reaction time.
Possible Cause: Gradual Catalyst Deactivation
This is a classic symptom of catalyst poisoning where the active catalyst is slowly consumed over the course of the reaction. The initial turnover is possible, but as more of the sulfur-containing substrate interacts with the palladium, the catalyst population is progressively deactivated.
Step-by-Step Solution:
-
"Kicker" Charge of Catalyst: If you suspect gradual deactivation, adding a second small portion of the catalyst and ligand (a "kicker" charge) midway through the reaction can sometimes restart the catalytic cycle and drive the reaction to completion.[7]
-
Purification of this compound: The boronic acid itself may contain impurities, such as elemental sulfur or other sulfur-containing byproducts from its synthesis, which can be potent catalyst poisons.[7]
-
Recrystallization: Attempt to recrystallize the boronic acid from a suitable solvent system.
-
Acid/Base Wash: An acid-base workup during the purification of the boronic acid can help remove ionic impurities.
-
Diethanolamine Adduct Formation: Formation of the diethanolamine adduct of the boronic acid can be an effective purification method. The adduct often precipitates as a stable, crystalline solid that can be easily filtered and washed to remove impurities.[2] The adduct can then be used directly in the coupling reaction.
-
Problem 3: Inconsistent Yields Between Batches
You are running the same reaction under seemingly identical conditions, but the product yield varies significantly from one run to another.
Possible Cause: Variable Purity of Reagents or Solvents
Inconsistent results often point to the introduction of trace impurities that act as catalyst poisons.
Step-by-Step Solution:
-
Reagent Purity Check:
-
Boronic Acid: As mentioned above, ensure the purity of your this compound. Consider purifying a larger batch to use across multiple reactions for consistency.
-
Coupling Partner: Verify the purity of your aryl halide or triflate.
-
-
Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Peroxides in ethers like THF and dioxane can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.
-
Inert Atmosphere: Ensure a rigorously inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to the formation of palladium black and phosphine oxides, both of which are catalytically inactive.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning by the methylsulfanyl group?
A1: The sulfur atom in the methylsulfanyl group has lone pairs of electrons that can strongly coordinate to the palladium center. This forms a stable palladium-sulfur bond, which is often irreversible under catalytic conditions. This coordination occupies the active site of the palladium, preventing it from participating in the essential steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1]
Q2: Can the fluorine atom on the phenyl ring also poison the catalyst?
A2: The term "poison" is less accurate for fluoride than for sulfur. Fluoride's role is more complex. It can act as a beneficial base, activating the boronic acid for transmetalation.[3] However, an excess of fluoride ions or specific reaction conditions can lead to the formation of stable palladium-fluoride complexes that are slow to react further, thus inhibiting the catalytic cycle.[3] This is a form of catalyst inhibition rather than irreversible poisoning.
Q3: Are there any analytical techniques to detect potential sulfur-based catalyst poisons in my starting materials?
A3: Yes, several analytical methods can be employed to detect sulfur impurities:
-
X-ray Fluorescence (XRF): A non-destructive technique that can determine the total sulfur content in a sample.[8]
-
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): Provides fast results for elemental analysis but can be subject to interferences.[9]
-
High-Performance Liquid Chromatography with Chemical Reaction Interface Mass Spectrometry (HPLC-CRIMS): A sensitive method for detecting trace levels of sulfur-containing impurities in pharmaceutical materials.[10]
Q4: How should I choose the optimal base for reactions with this boronic acid?
A4: The choice of base is a critical parameter to optimize.
-
Start with a common and effective base like K₃PO₄ or K₂CO₃ in a solvent system like dioxane/water.[4]
-
If using a fluoride source like CsF, be mindful of its potential dual role. It may be beneficial, but if you suspect inhibition, switching to a non-fluoride base is a good troubleshooting step.
-
The strength of the base can also be important. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[5][6][11]
Q5: What are the key experimental best practices to minimize the risk of catalyst poisoning?
A5:
-
High-Purity Reagents: Use highly purified this compound and coupling partners.
-
Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction. Degas your solvents and use a glovebox or Schlenk line techniques.
-
Optimal Catalyst System: Select a palladium precatalyst and a bulky, electron-rich phosphine ligand known for their robustness and efficiency with challenging substrates.
-
Systematic Optimization: If you encounter issues, systematically vary one parameter at a time (catalyst, ligand, base, solvent, temperature) to identify the optimal conditions for your specific substrate combination.
Visualizing the Challenges and Solutions
Catalyst Deactivation Pathway
Caption: The methylsulfanyl group can divert the active catalyst to a deactivated state.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting failed reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Robust Catalyst System
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, employing a robust catalyst system to mitigate poisoning.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, potassium phosphate, and XPhos Pd G3.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound via Diethanolamine Adduct Formation
This protocol can be used to purify the boronic acid, removing potential catalyst poisons.
Materials:
-
Crude this compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride or a similar solvent
-
Cold solvent for washing (e.g., cold methylene chloride or ether)
Procedure:
-
Dissolution: In a flask with a stir bar, dissolve the crude boronic acid in a minimal amount of methylene chloride.
-
Adduct Formation: While stirring, add diethanolamine dropwise. A precipitate should form.
-
Isolation: Stir the resulting slurry for 20-30 minutes at room temperature. Isolate the white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can be stored and used directly in the Suzuki-Miyaura coupling reaction.
By understanding the inherent challenges posed by this compound and applying these systematic troubleshooting and optimization strategies, researchers can significantly improve the success rate of their cross-coupling reactions.
References
-
ResearchGate. Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. [Link]
-
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
CI Analytics. Sulfur Analysis. [Link]
-
PubMed. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. [Link]
-
Bohrium. Methods for Assessing the Impurity Composition of High-Purity Sulfur. [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. [Link]
-
SAE International. An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 9. Sulfur Analysis | Ci Analytics [cianalytics.com]
- 10. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
purification of products from 2-Fluoro-3-(methylsulfanyl)phenylboronic acid reactions
Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the purification challenges associated with products derived from 2-Fluoro-3-(methylsulfanyl)phenylboronic acid reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to streamline your workflow and enhance your purification success.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to directly address the common and often nuanced issues encountered in the lab. We will delve into the "why" behind each technique, ensuring a deeper understanding that empowers you to adapt and optimize these methods for your specific molecular targets.
Technical Support Center: Purification Protocols
Section 1: Initial Workup & General Strategies
This section covers the critical first steps after your reaction is complete and helps you decide on a primary purification strategy.
Question 1: My Suzuki-Miyaura coupling reaction using this compound is complete. What is the standard extractive workup procedure to remove the bulk of inorganic salts and excess reagents?
Answer: A well-executed extractive workup is the foundation of a successful purification. Its primary goal is to partition your desired organic product into an organic solvent while washing away water-soluble inorganic salts (like the base, e.g., K₂CO₃ or K₃PO₄) and polar byproducts.
The presence of the acidic boronic acid functional group requires a basic wash to facilitate its removal into the aqueous layer.
Recommended General Extractive Workup Protocol:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature. If the reaction was run in an aqueous/organic biphasic system, proceed to step 2. If run in an anhydrous solvent (like dioxane or THF), carefully quench the reaction by adding water.
-
Solvent Dilution: Dilute the mixture with an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures your product is fully dissolved in the organic phase and lowers the viscosity of the mixture.
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). This step is crucial for deprotonating the unreacted this compound, forming a water-soluble boronate salt that partitions into the aqueous layer.[1]
-
Water Wash: Perform a subsequent wash with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase, breaking up emulsions and facilitating the drying process.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][3]
Section 2: Troubleshooting Common Impurities
This section tackles the most frequent purification challenges specific to Suzuki-Miyaura reactions and this class of boronic acid.
Question 2: My crude product is contaminated with a significant amount of residual palladium catalyst, appearing as a dark or black solid. How can I efficiently remove it?
Answer: Residual palladium is a ubiquitous issue in cross-coupling chemistry. The choice of removal method depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the properties of your product. Often, a combination of methods is most effective.[4]
Here is a comparison of common techniques:
| Method | Principle | Pros | Cons | Best For |
| Filtration through Celite® | Mechanical filtration of precipitated/adsorbed metal particles.[5][6] | Simple, fast, inexpensive. | Only effective for heterogeneous or precipitated Pd (Pd black). Less effective for soluble Pd complexes. | First-pass removal of Pd/C or visible Pd black after reaction completion. |
| Activated Carbon Treatment | Adsorption of Pd complexes onto the high surface area of carbon.[4][7] | Cost-effective, good for many soluble Pd species. | Can adsorb the desired product, leading to yield loss. Requires optimization of carbon amount and contact time. | Removing soluble palladium when product loss is not a major concern. |
| Palladium Scavenger Resins | Covalent or coordinative binding of Pd to functionalized silica or polymer beads (e.g., thiol- or amine-based).[4][8] | High selectivity and efficiency for very low ppm levels. Simple filtration to remove the resin. | Higher cost. May require heating and extended stirring times for optimal performance. | Final purification step for APIs or when extremely low Pd levels are required. |
| Silica Gel Plug Filtration | Adsorption of polar palladium complexes onto a short column of silica gel. | Fast and can remove some other polar impurities simultaneously. | May not be sufficient for complete removal. Potential for product loss on the silica. | Quick purification of relatively nonpolar products from polar Pd complexes. |
Recommended Protocol for Palladium Removal via Celite Filtration:
-
Dilute: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM).[5]
-
Prepare Pad: Prepare a short pad of Celite (approx. 1-2 cm thick) in a sintered glass funnel or a Büchner funnel over filter paper.
-
Wet the Pad: Wet the Celite pad with the same solvent used for dilution.
-
Filter: Pass the reaction mixture through the Celite pad under gentle suction. The Celite will trap insoluble palladium species.[5][6]
-
Wash: Wash the Celite pad thoroughly with additional fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
Below is a decision tree to help guide your choice of palladium removal technique.
Question 3: I am struggling with a byproduct that has a similar polarity to my product. I suspect it's from protodeboronation of the starting material. How can I identify and remove it?
Answer: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[9] In your case, this would result in the formation of 1-fluoro-2-(methylsulfanyl)benzene. This byproduct is often less polar than your desired biaryl product and can be challenging to separate.
Identification and Removal Strategy:
-
Identification: The first step is confirmation. The mass of the suspected byproduct, 1-fluoro-2-(methylsulfanyl)benzene, is 142.20 g/mol . Check your crude LC-MS data for a species with this corresponding mass. Its presence confirms that protodeboronation is occurring.[9][10]
-
Reaction Optimization: The best way to deal with this impurity is to prevent its formation. Protodeboronation is often promoted by prolonged reaction times, high temperatures, and the presence of excess water or acidic conditions.[9][11] Consider re-screening your reaction conditions:
-
Ensure your base is sufficiently strong and well-mixed.
-
Use thoroughly degassed solvents to minimize oxidative side reactions that can interfere with the main catalytic cycle.
-
Minimize reaction time once the limiting reagent is consumed.
-
-
Purification: If the byproduct has already formed, careful column chromatography is the most effective removal method.
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or heptane). Since 1-fluoro-2-(methylsulfanyl)benzene is likely to be significantly less polar than your biaryl product, it should elute from the column first.
-
TLC Analysis: Carefully run TLC plates with different solvent ratios (e.g., 5%, 10%, 15% EtOAc in hexanes) to find a system that gives good separation (ΔRf > 0.2) between your product and the byproduct spot.
-
Section 3: Advanced Purification Techniques
When standard workups are insufficient, these more advanced techniques are required.
Question 4: My product is a solid, but I am having trouble purifying it by column chromatography due to streaking or poor separation. Is crystallization a viable alternative?
Answer: Absolutely. If your desired product is a solid, recrystallization is often a superior method for achieving high purity, especially on a larger scale. It is a purification technique based on differences in solubility of the compound and impurities in a given solvent system at different temperatures.[12][13] Many biaryl products from Suzuki couplings can be purified this way.[14][15]
Troubleshooting Guide for Crystallization:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should:
-
Dissolve your product well at high temperatures (e.g., boiling point).
-
Dissolve your product poorly at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered off hot).
-
Common Solvent Systems for Biaryls: Hexanes/Ethyl Acetate, Toluene, Ethanol/Water, Hexanes/DCM.[14][16]
-
-
Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of the chosen hot solvent. Add the solvent portion-wise until everything just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities (like residual palladium or insoluble polymers), perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this time.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
-
If Crystals Do Not Form:
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
-
The general workflow for purification is summarized in the diagram below.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
-
Wikipedia. Boronic acid.[Link]
- Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry.
- Google Patents. (2006). Method of removing palladium.
-
ResearchGate. (2021). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.[Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.[Link]
-
Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.[Link]
-
Wikipedia. Protodeboronation.[Link]
-
Zhang, G., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
- Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Journal of the Chemical Society.
-
Chemistry For Everyone. (2024). What Is Purification Of Organic Compounds? YouTube. [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.[Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 8. spinchem.com [spinchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Fluoro-3-(methylsulfanyl)phenylboronic acid
Welcome to the technical support center dedicated to overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering low conversion rates or other difficulties with this specific, and often challenging, substrate.
The unique structure of this compound, featuring both an ortho-fluoro substituent and a meta-methylsulfanyl group, presents a distinct set of obstacles that are not always addressed by standard Suzuki protocols. The steric hindrance from the fluorine atom can impede key steps in the catalytic cycle, while the sulfur-containing moiety is a known potential catalyst inhibitor. This guide provides in-depth, mechanistically-grounded solutions to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when using this boronic acid in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of starting materials. What are the fundamental parameters I should verify first?
A1: Before exploring substrate-specific issues, it's crucial to ensure the foundational elements of your reaction are sound. A failed Suzuki coupling often points to a problem with one of the core components.
-
Catalyst Activity: The active species in the catalytic cycle is Palladium(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be effectively reduced in situ to Pd(0).[2] Precatalysts can degrade over time. Using a fresh, high-purity palladium source or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) can be beneficial.[1]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[1] It is critical to ensure your reaction vessel is thoroughly purged and maintained under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use.[3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade, particularly through protodeboronation if exposed to moisture over long storage periods.[1] Ensure your base is of high quality, finely powdered, and dry, especially for anhydrous reactions.[1]
Q2: I've confirmed my basic setup is correct, but the reaction stalls. How do I address the steric hindrance from the ortho-fluoro group?
A2: The fluorine atom at the C2 position introduces significant steric bulk adjacent to the carbon-boron bond. This steric clash can dramatically slow down two critical steps in the catalytic cycle: transmetalation and reductive elimination.[1][4] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such hindered substrates.[4]
The solution is to employ bulky, electron-rich phosphine ligands. These ligands are designed to overcome steric challenges:
-
Accelerated Reductive Elimination: Bulky ligands create a sterically crowded palladium center, which promotes the final, product-forming reductive elimination step.[5][6]
-
Formation of Reactive Species: These ligands stabilize the highly reactive, monoligated L₁Pd(0) species, which is often the true catalyst for the challenging oxidative addition of the aryl halide.[6]
Recommended Ligand Classes:
| Ligand Type | Examples | Key Advantages for This Substrate |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly effective for sterically demanding and electron-rich substrates. They promote fast oxidative addition and reductive elimination.[1][4][6] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often used in standard catalysts like Pd(dppf)Cl₂, but may be less effective than Buchwald ligands for severely hindered systems. |
| Specialized Ligands for Extreme Hindrance | AntPhos, BI-DIME | Developed specifically for tetra-ortho-substituted biaryl synthesis and can be effective in extremely challenging cases.[7][8] |
Actionable Recommendation: Switch from a standard ligand like PPh₃ to a Buchwald-type ligand such as SPhos or XPhos. A typical starting point is a 1:2 or 1:4 Pd:ligand ratio for monodentate ligands.[9]
Q3: I suspect the methylsulfanyl (-SMe) group is inhibiting my palladium catalyst. What are the signs and how can I overcome this?
A3: This is a critical and unique challenge for this substrate. Sulfur-containing compounds are well-known to coordinate strongly with palladium, acting as catalyst poisons.[10][11] The lone pair of electrons on the sulfur atom can bind to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
Signs of Sulfur Poisoning:
-
The reaction starts but quickly stalls, even with an appropriate bulky ligand.
-
A significant portion of the catalyst precipitates as palladium black.
-
The reaction requires unusually high catalyst loading to achieve even moderate conversion.
Troubleshooting Strategies:
-
Increase Catalyst/Ligand Loading: While not ideal, incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst.
-
Use a More Robust Catalyst System: Highly electron-rich and bulky ligands (like the Buchwald ligands mentioned in Q2) form very stable and reactive palladium complexes. This can sometimes minimize the competitive binding from the sulfur atom.
-
Consider a Different Palladium Source: In some cases, specific precatalysts may be more resilient. Experimenting with different palladium sources (e.g., Pd₂(dba)₃ vs. a palladacycle) in combination with your chosen ligand may reveal a more effective system.
-
Protect the Thiol (Advanced): While the methylsulfanyl group is generally stable, in highly complex syntheses, one might consider using a precursor with a protected thiol group that is revealed after the coupling. However, for this specific substrate, optimizing the catalyst system is the more direct approach.
Q4: My analysis shows a significant amount of 2-fluoro-1-(methylsulfanyl)benzene as a byproduct. What is this and how can I prevent it?
A4: This byproduct is the result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][12][13] This process consumes your boronic acid, directly reducing the potential yield of your desired product. Electron-rich boronic acids are particularly susceptible to this side reaction, and it is often accelerated by strong bases and the presence of water.[1][13]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases like NaOH can accelerate protodeboronation. Switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often effective.[1][3]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly suppress it.[1] This involves using dry solvents and bases.
-
Use a Boronic Ester: Boronic acids can be converted to more stable esters, such as pinacol esters. These esters are less prone to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid, a "slow-release" strategy that can improve yields.[14][15]
-
Faster Reaction Kinetics: The faster your desired Suzuki coupling proceeds, the less time there is for protodeboronation to occur. Employing a highly active catalyst system (see Q2) and optimizing the temperature can outcompete this side reaction.[16]
Logical Troubleshooting Workflow
If you are facing low conversion, follow this decision tree to systematically diagnose and solve the issue.
The Suzuki-Miyaura Catalytic Cycle & Substrate Effects
Understanding the catalytic cycle is key to diagnosing problems. The specific structure of this compound can create bottlenecks at several stages.
Optimized Experimental Protocols
The following protocols are provided as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific aryl halide partner.
Protocol 1: Conventional Heating with a Buchwald Ligand
This protocol is designed to address both steric and potential sulfur-inhibition issues.
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the bulky phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of Toluene or Dioxane) via syringe.[17]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave heating can accelerate the reaction, potentially outcompeting side reactions like protodeboronation.[18]
-
Vessel Preparation: In a microwave synthesis vial, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%), and a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O) via syringe.
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-45 minutes).[17]
-
Work-up and Purification: After the reaction is complete and the vial has cooled, work up and purify the product as described in steps 7-8 of Protocol 1.
References
Click to expand
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). NIH. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). ACS Publications. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Morressier. Retrieved from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PMC - PubMed Central. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. NIH. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]
-
Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Organic Letters - ACS Publications. Retrieved from [Link]
-
An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids | Request PDF. ResearchGate. Retrieved from [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
reactivity of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid vs other isomers
Initiating Data Collection
I'm starting by casting a wide net with Google, specifically focusing on the reactivity of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid and its isomers. I'm prioritizing comparative studies, reaction kinetics, and reported applications to establish a solid foundation of existing knowledge.
Analyzing Reactivity Differences
I'm now diving deeper into the nuances of isomer reactivity. Specifically, I'm identifying key differences linked to electronic and steric influences. I'm also looking for established protocols to compare boronic acid isomers, particularly within Suzuki-Miyaura coupling reactions, focusing on authoritative sources.
Refining Search Strategies
I'm expanding my Google searches to include reactivity data for isomers of this compound, and cross-coupling reactions. I'm focusing on identifying electronic and steric influences. I'm also looking for established protocols to compare the reactivity of these boronic acid isomers, especially in Suzuki-Miyaura coupling reactions, from reliable sources.
Analyzing Fluorine Impact
I've been immersed in the initial literature search, and have uncovered a wealth of information concerning the reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. The effect of fluorine substitution is a major theme, and I'm starting to identify patterns in how fluorine influences reaction rates and product selectivity. I'm focusing on key papers and synthesis protocols to build a working theory.
Exploring Reaction Kinetics
I'm now delving into the kinetics of the Suzuki-Miyaura reactions with fluorinated substrates. I've focused on how fluorine substitution impacts the critical transmetalation step, which is central to overall reaction rates. The electron-withdrawing nature of fluorine is a key consideration, and I'm analyzing how it affects the transition state stability. I'm also carefully assessing the interplay between faster coupling and increased protodeboronation.
Interpreting Substitution Patterns
I've been analyzing the accumulated data on fluorine and methylsulfanyl substituted phenylboronic acids. The electron-withdrawing effect of fluorine clearly accelerates transmetalation and boosts reactivity, though increasing protodeboronation is a key concern. Steric effects also need consideration, particularly for ortho substituents. I am now synthesizing information, to identify trends in reactivity for different substitution isomers, to create the comparison guide.
Constructing Comparison Guide
I've synthesized the findings and am structuring the comparison guide. The guide will cover the impact of fluorine and methylsulfanyl substituents, specifically focusing on how their interplay influences Suzuki-Miyaura reaction kinetics and product selectivity. I'm now outlining how electron-withdrawing and steric effects from each substituent contribute to transmetalation and protodeboronation, and how these factors apply to isomeric phenylboronic acids. I'll propose a protocol for a direct reactivity comparison.
comparing 2-Fluoro-3-(methylsulfanyl)phenylboronic acid to other boronic acids in Suzuki coupling
A Comparative Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly within pharmaceutical and materials science.[1] Its capacity for forging carbon-carbon bonds with high functional group tolerance has made it a cornerstone of drug development, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in active pharmaceutical ingredients.[2]
The performance of this palladium-catalyzed reaction is profoundly influenced by the nature of the organoboron reagent.[3] While simple phenylboronic acids are often straightforward coupling partners, the introduction of substituents—especially in sterically congested positions—presents unique challenges and opportunities. This guide provides an in-depth comparison of This compound , a uniquely substituted reagent, against other boronic acids. We will explore its reactivity profile, address mechanistic nuances, and provide robust experimental protocols to empower researchers in leveraging its distinct properties for the synthesis of novel molecular architectures.
Molecular Profile: Deconstructing the Substituent Effects
The reactivity of this compound in Suzuki coupling is governed by a delicate interplay between the steric and electronic effects of its ortho-fluoro and meta-methylsulfanyl substituents.
-
The ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, which can decrease the nucleophilicity of the ipso-carbon being transferred to the palladium center.[4] More significantly, its position introduces considerable steric bulk adjacent to the carbon-boron bond. This steric hindrance can impede the crucial transmetalation step, which is often the rate-limiting step in the catalytic cycle.[5] However, ortho-fluoro substitution has also been noted to increase the aqueous stability of some arylboron reagents, potentially mitigating certain side reactions.[6]
-
The meta-Methylsulfanyl Group: The methylsulfanyl (-SMe) group at the C3 position acts as a weak electron-donating group through resonance. Electron-donating groups are generally known to accelerate the rate of transmetalation by increasing the electron density of the aromatic ring, thereby making it a more effective nucleophile for transfer to the electropositive palladium(II) center.[3][7]
This combination of opposing electronic and steric influences makes this compound a challenging yet valuable substrate, requiring carefully optimized reaction conditions to achieve high efficiency.
Caption: Structural relationships for comparative analysis.
Comparative Performance in Suzuki-Miyaura Coupling
The key challenge with ortho-substituted boronic acids is overcoming the steric barrier to transmetalation and subsequent reductive elimination.[8] This often necessitates the use of specialized catalyst systems.
Table 1: Representative Performance of Various Boronic Acid Classes in Suzuki Coupling
| Boronic Acid Class | Example Substituent | Typical Catalyst/Ligand System | Expected Yield | Key Considerations & References |
| Unsubstituted | Phenyl | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Good to Excellent | Standard conditions are often sufficient.[9] |
| Electron-Donating | 4-Methoxyphenyl | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Excellent | Generally faster transmetalation leads to high yields.[3][4] |
| Electron-Withdrawing | 4-(Trifluoromethyl)phenyl | Pd(OAc)₂/Bulky Phosphine (e.g., SPhos) | Good to Excellent | Slower transmetalation may require more active catalysts.[4] |
| Sterically Hindered | 2,6-Dimethylphenyl | Pd Precatalyst/Bulky Biarylphosphine (e.g., XPhos, SPhos) | Good to Excellent | Requires highly active, sterically demanding ligands to facilitate transmetalation and reductive elimination.[5][8][10] |
| Target Molecule | 2-Fluoro-3-(methylsulfanyl)phenyl | Pd Precatalyst/Bulky Biarylphosphine (e.g., XPhos, RuPhos) | Good (with optimization) | The combination of steric hindrance and mixed electronics necessitates a highly active catalyst system. Prone to protodeboronation if conditions are not optimized.[8][11] |
Analysis: Based on its structure, this compound belongs to the "Sterically Hindered" class. The general trend indicates that while standard catalysts like Pd(PPh₃)₄ may yield poor results, modern catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for achieving high conversion.[8] These ligands stabilize the coordinatively unsaturated Pd(0) species and promote both the oxidative addition and the difficult reductive elimination steps required for sterically demanding substrates.[5]
Mechanistic Considerations and Side Reactions
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[2] Understanding how our target molecule interacts with each step is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond. This step is largely unaffected by the boronic acid's structure.
-
Transmetalation: This is the critical step for this compound. The base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium(II) complex.[9] The steric clash between the ortho-fluoro group and the palladium complex's ligands can significantly increase the activation energy for this step. The electron-donating push from the -SMe group may partially counteract the inductive withdrawal of the fluorine, but the steric factor is likely dominant. Kinetic studies have shown that the reaction between a palladium hydroxo complex and the neutral boronic acid is a key pathway for transmetalation.[12][13]
-
Reductive Elimination: The two organic fragments are ejected from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. This step can also be slow for sterically congested biaryls, and bulky ligands are known to accelerate it.[5]
Potential Side Reaction: Protodeboronation A significant undesired side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water in the reaction medium), replacing the boronic acid functional group with a hydrogen atom.[11] This is a well-known issue, especially under the basic conditions of the Suzuki coupling.[14] Boronic acids that are slow to undergo transmetalation, such as sterically hindered ones, spend more time in the reactive medium, increasing their susceptibility to protodeboronation.[15]
To minimize this, one can:
-
Use a highly active catalyst that promotes a fast coupling, consuming the boronic acid before it can decompose.[15]
-
Employ anhydrous solvents and carefully dried reagents.
-
Consider using boronate esters (e.g., MIDA or pinacol esters) which can exhibit greater stability and participate in a "slow release" of the boronic acid.[11]
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, leveraging modern precatalyst technology to overcome the inherent challenges of this substrate.
Caption: General experimental workflow for a challenging Suzuki coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv). Then, add the degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl bromide.
-
Reaction: Place the sealed vessel into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction may require 12 to 24 hours for completion.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Conclusion
This compound is a sterically hindered and electronically nuanced substrate for Suzuki-Miyaura cross-coupling. Its performance is highly dependent on the choice of reaction conditions. The steric impediment from the ortho-fluoro group is the dominant factor, necessitating the use of advanced, bulky biarylphosphine ligands and precatalysts to achieve efficient coupling. While its inherent reactivity is lower than that of simple, unhindered boronic acids, the successful application of optimized protocols allows for the synthesis of unique, fluorine- and sulfur-containing biaryl structures that are of significant interest in medicinal chemistry and materials science. By understanding its molecular properties and potential pitfalls like protodeboronation, researchers can effectively incorporate this valuable building block into their synthetic programs.
References
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. [Link]
-
Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. DOI: 10.1021/jo800362s. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-4. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Gu, Z., & Wnuk, S. F. (2009). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters, 11(22), 5250–5253. DOI: 10.1021/ol902146n. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2253. [Link]
-
Ogba, O. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17560–17573. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. DOI: 10.1021/ja110729d. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: The missing link. IDEALS, University of Illinois. [Link]
-
University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]
-
Wang, Z., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates? r/OrganicChemistry. [Link]
-
ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]
-
Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl2(py)]. The Journal of Organic Chemistry, 83(5), 2633-2640. [Link]
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
La-Venia, A., et al. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Catalysis, 10(15), 8441–8460. [Link]
-
Xi, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 675-681. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4899–4902. [Link]
-
Sazegar, P., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 59(28), 2743-2747. [Link]
-
Sazegar, P., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. [Link]
-
Barder, T. E., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(45), 8684–8687. [Link]
-
MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
PubMed. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. [Link]
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ResearchGate. (2025). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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A Researcher's Guide to Validating Biaryl Synthesis with 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the strategic synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and functional group tolerance.[1][2][3] The selection of the boronic acid coupling partner is a critical determinant of reaction success, influencing yield, purity, and the accessible chemical space. This guide provides a comprehensive framework for the validation of a uniquely functionalized reagent, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid , in biaryl synthesis.
While extensive data exists for a wide array of boronic acids, specific experimental validation for this compound is not yet widely published. This guide, therefore, serves as a proactive manual, equipping you with the foundational knowledge, experimental design, and analytical strategies to rigorously assess its performance against established alternatives. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed protocols for validation experiments, and outline the analytical techniques required to confirm the synthesis of your target biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[1][2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Evaluating this compound: A Proposed Experimental Framework
To validate the performance of this compound, a direct comparison with structurally similar, commercially available boronic acids is recommended. This approach will provide a clear benchmark for its reactivity and utility.
Suggested Comparison Compounds:
-
2-Fluorophenylboronic acid: To assess the influence of the methylsulfanyl group on reactivity.
-
3-(Methylsulfanyl)phenylboronic acid: To evaluate the impact of the fluorine substituent.
-
Phenylboronic acid: As a baseline for comparison with an unsubstituted arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with the boronic acids.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the respective boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[3]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[3]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Caption: A generalized workflow for the Suzuki-Miyaura coupling and subsequent product validation.
Comparative Performance Data
The following tables are templates for you to populate with your experimental data. This will allow for a direct and objective comparison of this compound with the other selected boronic acids.
Table 1: Reaction Yield Comparison
| Boronic Acid | Aryl Halide Coupling Partner | Product | Isolated Yield (%) |
| This compound | |||
| 2-Fluorophenylboronic acid | |||
| 3-(Methylsulfanyl)phenylboronic acid | |||
| Phenylboronic acid |
Table 2: Product Purity Comparison
| Boronic Acid | Product | Purity by HPLC (%) | Purity by qNMR (%) |
| This compound | |||
| 2-Fluorophenylboronic acid | |||
| 3-(Methylsulfanyl)phenylboronic acid | |||
| Phenylboronic acid |
Analytical Validation of Biaryl Synthesis
Rigorous analytical validation is essential to confirm the identity, purity, and yield of the synthesized biaryl products. A multi-technique approach is recommended for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR: Will confirm the presence of protons in the biaryl structure and their respective chemical environments. The integration of the signals can be used for quantitative analysis (qNMR).
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Will be particularly useful for confirming the incorporation of the fluorine atom from this compound and 2-fluorophenylboronic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a UV detector is commonly used for biaryl analysis. The percentage purity is determined by the relative area of the product peak.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the synthesized biaryl, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the product with high accuracy.
Caption: Key analytical techniques for the validation of synthesized biaryl compounds.
Conclusion and Future Outlook
This guide provides a robust framework for the validation of this compound in biaryl synthesis. By systematically comparing its performance against well-characterized analogues, researchers can generate the necessary data to establish its utility and potential advantages in organic synthesis and drug discovery. The unique combination of a fluoro and a methylsulfanyl substituent may offer distinct reactivity profiles and opportunities for further functionalization, making it a potentially valuable addition to the synthetic chemist's toolbox. The experimental and analytical protocols outlined herein will enable a thorough and objective assessment, contributing to the expanding knowledge base of Suzuki-Miyaura cross-coupling reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
PubMed. (2009, March 15). Facile synthesis of diazido-functionalized biaryl compounds as radioisotope-free photoaffinity probes by Suzuki-Miyaura coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
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- 3. par.nsf.gov [par.nsf.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Biaryl Compounds Derived from 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of building blocks is a critical decision that profoundly influences the properties of the final compound. Phenylboronic acids are indispensable reagents in modern synthetic chemistry, particularly in the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth spectroscopic analysis of biaryl compounds derived from 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a reagent of increasing interest due to the unique electronic and conformational properties imparted by its ortho-fluoro and meta-methylsulfanyl substituents.
Through a comparative lens, we will examine the distinctive spectroscopic signatures of these compounds and contrast them with derivatives from three alternative, commonly used boronic acids: 2-Fluorophenylboronic acid , 4-Methoxyphenylboronic acid , and 3,5-Dichlorophenylboronic acid . This analysis will equip researchers with the knowledge to anticipate and interpret the spectroscopic data of their target molecules, thereby accelerating compound characterization and research timelines. The supporting experimental data and protocols are designed to be both illustrative and practically applicable in a modern research setting.
The Structural and Spectroscopic Impact of Substituents
The choice of substituents on a phenylboronic acid reagent dictates the electronic and steric environment of the resulting biaryl product. In our target reagent, this compound, the ortho-fluoro group acts as a weak π-donor through resonance and a strong σ-acceptor through induction, while the meta-methylsulfanyl group is a moderate π-donor. This unique combination influences the dihedral angle of the resulting biaryl, the electron density distribution across the aromatic rings, and consequently, the spectroscopic output.
To provide a clear and objective comparison, we will consider the Suzuki-Miyaura coupling of each boronic acid with a common, simple aryl halide, bromobenzene . This allows us to isolate and analyze the spectroscopic contributions of the respective boronic acid fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The unique substitution pattern of this compound gives rise to characteristic shifts and coupling patterns in the NMR spectra of its derivatives.
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methylsulfanyl group in the target compound's derivatives create a distinct pattern of shielding and deshielding in the aromatic region of the ¹H and ¹³C NMR spectra. The ortho-fluoro substituent, in particular, can lead to through-space coupling with nearby protons, further complicating the ¹H NMR spectrum but also providing valuable conformational information.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. In derivatives of this compound, the ¹⁹F chemical shift will be influenced by the nature of the coupled aryl group and the conformation of the biaryl system.
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial tool for assessing the purity and stability of boronic acid reagents. Boronic acids typically exhibit broad signals in the ¹¹B NMR spectrum due to the quadrupolar nature of the boron nucleus. The chemical shift is indicative of the coordination state of the boron atom, with tricoordinate boronic acids appearing at a different chemical shift than their tetracoordinate boronate esters or degradation products.[1] The electronic environment created by the substituents on the phenyl ring also influences the ¹¹B chemical shift. Electron-withdrawing groups tend to shift the resonance downfield, while electron-donating groups cause an upfield shift.[1][2]
Table 1: Comparative NMR Spectroscopic Data for Biaryl Products of Suzuki-Miyaura Coupling with Bromobenzene
| Spectroscopic Feature | Product from this compound | Product from 2-Fluorophenylboronic acid | Product from 4-Methoxyphenylboronic acid | Product from 3,5-Dichlorophenylboronic acid |
| Product Name | 2-Fluoro-3-(methylsulfanyl)biphenyl | 2-Fluorobiphenyl | 4-Methoxybiphenyl | 3,5-Dichlorobiphenyl |
| ¹H NMR (CDCl₃, 400 MHz) | Complex aromatic multiplet, with distinct upfield shift for the methyl protons of the -SCH₃ group (~δ 2.5 ppm). | Aromatic protons in the range of δ 7.2-7.6 ppm. | Aromatic protons in the range of δ 6.9-7.6 ppm, with a characteristic singlet for the methoxy group (~δ 3.8 ppm).[3] | Aromatic protons in the range of δ 7.2-7.5 ppm.[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | Aromatic carbons in the range of δ 115-160 ppm, with a distinct signal for the methyl carbon (~δ 15-20 ppm). The carbon attached to fluorine will show a large ¹JCF coupling. | Aromatic carbons in the range of δ 115-163 ppm, with a large ¹JCF coupling for the carbon bearing the fluorine atom. | Aromatic carbons in the range of δ 114-159 ppm, with the methoxy carbon at ~δ 55 ppm.[3] | Aromatic carbons in the range of δ 125-145 ppm.[4] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance, with the chemical shift influenced by the methylsulfanyl group and the biphenyl conformation. | A single resonance, typically in the range of -110 to -120 ppm. | Not Applicable | Not Applicable |
| ¹¹B NMR of Reagent (DMSO-d₆) | ~δ 29-31 ppm | ~δ 30 ppm | ~δ 29 ppm | ~δ 28-30 ppm |
Note: The data for the product from this compound is predicted based on known substituent effects and data from structurally similar compounds.[5][6][7][8][9]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural confirmation. The ionization technique employed can significantly influence the observed fragmentation.
In Electron Ionization (EI) mass spectrometry, the high energy can lead to extensive fragmentation. For biaryl compounds, a common fragmentation pathway is the cleavage of the bond between the two aromatic rings. The substituents on the rings will direct further fragmentation. For instance, sulfur-containing compounds often exhibit characteristic fragmentation patterns involving the loss of sulfur-containing radicals or neutral molecules.[10]
In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically the base peak, with less fragmentation observed.
Table 2: Predicted and Known Mass Spectrometry Data for Biaryl Products
| Spectroscopic Feature | Product from this compound | Product from 2-Fluorophenylboronic acid | Product from 4-Methoxyphenylboronic acid | Product from 3,5-Dichlorophenylboronic acid |
| Molecular Formula | C₁₃H₁₁FS | C₁₂H₉F | C₁₃H₁₂O | C₁₂H₈Cl₂ |
| Molecular Weight | 218.29 g/mol | 172.20 g/mol | 184.23 g/mol | 223.10 g/mol |
| Key EI-MS Fragments | M⁺, [M-CH₃]⁺, [M-SCH₃]⁺, fragments from cleavage of the biphenyl bond. | M⁺, [M-H]⁺, [M-HF]⁺, fragments from biphenyl bond cleavage. | M⁺, [M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺.[11] | M⁺, [M-Cl]⁺, [M-HCl]⁺, fragments from biphenyl bond cleavage. |
Vibrational Spectroscopy (FTIR & Raman): Probing Functional Groups and Molecular Vibrations
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
For the biaryl compounds discussed, key vibrational modes will include C-H stretching and bending, C=C stretching of the aromatic rings, and vibrations associated with the substituents (C-F, C-S, C-O, C-Cl).
Table 3: Characteristic FTIR and Raman Peaks for Biaryl Products
| Vibrational Mode | Product from this compound | Product from 2-Fluorophenylboronic acid | Product from 4-Methoxyphenylboronic acid | Product from 3,5-Dichlorophenylboronic acid |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | 1610-1450 cm⁻¹ | 1600-1450 cm⁻¹ |
| C-F Stretch | ~1250-1100 cm⁻¹ | ~1250-1100 cm⁻¹ | Not Applicable | Not Applicable |
| C-S Stretch | ~700-600 cm⁻¹ | Not Applicable | Not Applicable | Not Applicable |
| C-O Stretch (Aryl Ether) | Not Applicable | Not Applicable | ~1250 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | Not Applicable |
| C-Cl Stretch | Not Applicable | Not Applicable | Not Applicable | ~800-600 cm⁻¹ |
Note: The wavenumbers are approximate and can vary based on the specific molecular environment.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the synthesis of the biaryl compounds discussed. Causality: The choice of a palladium catalyst, a phosphine ligand, and a base is crucial for an efficient catalytic cycle. The ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure solubility of all reactants and to facilitate the reaction at an appropriate temperature.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the respective phenylboronic acid (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Heat the reaction mixture at the appropriate temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Sample Preparation
Causality: The choice of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. A concentration of 5-10 mg/mL is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.
-
Accurately weigh 5-10 mg of the purified biaryl product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
-
Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F, etc.) on a calibrated NMR spectrometer.
Protocol for Mass Spectrometry Analysis
Causality: The choice of ionization method depends on the analyte's properties and the desired information. EI is suitable for volatile, thermally stable compounds and provides rich fragmentation data. ESI is ideal for less volatile or thermally labile compounds and typically yields the molecular ion.
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For ESI-MS, the solution can be directly infused into the mass spectrometer or injected via an LC system.
-
For GC-MS (EI), inject a small volume of the solution into the gas chromatograph, which separates the components before they enter the mass spectrometer for ionization and analysis.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Visualization of Concepts
Comparative Structures of Boronic Acid Reagents
Caption: Comparison of the target boronic acid with selected alternatives.
General Workflow for Spectroscopic Analysis
Caption: A typical workflow for the synthesis and spectroscopic characterization of biaryl compounds.
Conclusion
The spectroscopic analysis of compounds derived from this compound reveals a unique set of signatures that distinguish them from derivatives of other common boronic acids. The interplay of the ortho-fluoro and meta-methylsulfanyl substituents creates a distinct electronic and steric environment that is clearly reflected in NMR, mass spectrometry, and vibrational spectroscopy data. By understanding these substituent-induced effects, researchers can more efficiently and accurately characterize their synthetic products, leading to a more rapid advancement of their research and development programs. This guide serves as a foundational resource for anticipating and interpreting the spectroscopic data of this important class of biaryl compounds.
References
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Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202–213. [Link]
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Lima, F., André, J., Marziale, A., Greb, A., Glowienke, S., Meisenbach, M., ... & Sedelmeier, J. (2020). Continuous Flow as Enabling Technology: Synthesis of Heteroaromatic Sulfinates as Bench Stable Cross-Coupling Partners. Organic Letters, 22(15), 6082-6085. [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. [Link]
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PubChem. (n.d.). 3,5-Dichlorophenylboronic acid. [Link]
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Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Chemical Education, 1(4), 63-68. [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]
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Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]
-
PubChem. (n.d.). 4-Methoxyphenylboronic acid. [Link]
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DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
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PubChem. (n.d.). 3,5-Dichlorobiphenyl. [Link]
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Wescott, N. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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PubChem. (n.d.). 2-Fluoro-3'-(methylthio)[1,1'-biphenyl]-4-carboxaldehyde. [Link]
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Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29281–29292. [Link]
-
ResearchGate. (n.d.). Fig. S12 Mass spectrum of 4-Methoxybiphenyl measured during the Suzuki-Miyaura Cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid under optimum conditions. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9784-9793. [Link]
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PubChem. (n.d.). 3,5-Dichlorobiphenyl. [Link]
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Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. [Link]
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Royal Society of Chemistry. (n.d.). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]
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Thummel, R. P., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(7), 784-791. [Link]
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ResearchGate. (n.d.). DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. [Link]
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A Mechanistic Guide to Suzuki-Miyaura Reactions with 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid: A Comparative Analysis
This guide offers an in-depth mechanistic exploration of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges and opportunities presented by the use of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard protocols to explain the underlying principles that govern reaction outcomes. We will dissect the electronic and steric effects of the ortho-fluoro and meta-methylsulfanyl substituents, compare performance against alternative boronic acids, and provide a validated experimental protocol grounded in mechanistic understanding.
The Foundational Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds through a palladium-catalyzed cycle.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The catalyst, a Pd(0) species, orchestrates the coupling of an organohalide and an organoboron reagent.[6]
The catalytic cycle begins with the oxidative addition of an organic halide (Ar¹-X) to the Pd(0) complex, forming a Pd(II) intermediate.[7] This is followed by transmetalation , where the organic group (Ar²) from the boronic acid replaces the halide on the palladium center. This step typically requires activation of the organoboron species by a base.[1] Finally, reductive elimination from the cis-diaryl-Pd(II) complex forms the new Ar¹-Ar² bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][7]
Mechanistic Analysis of this compound
The reactivity of a substituted phenylboronic acid is a delicate interplay of electronic and steric factors. In this compound, both substituents exert significant influence over the catalytic cycle, particularly the transmetalation step.
The Impact of the ortho-Fluoro Substituent
The fluorine atom at the ortho position introduces two primary effects:
-
Electronic Effect : Fluorine is a strongly electronegative atom, making it a powerful electron-withdrawing group (EWG) via induction. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species [ArB(OH)₃]⁻ upon reaction with a base.[3] This activated boronate is more competent for transmetalation. Studies have shown that EWGs on the boronic acid can enhance reactivity.[3] Furthermore, the use of fluoride-containing bases (e.g., CsF, KF) can be particularly effective, as fluoride ions can form highly reactive [ArBF₃]⁻ species or directly participate in the transmetalation step.[8][9][10]
-
Steric Effect : An ortho substituent introduces steric bulk near the reaction center. This hindrance can impede the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation.[11][12] This effect often necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can accelerate the reductive elimination step and stabilize the coordinatively unsaturated intermediates that are crucial for efficient catalysis.[13][14][15] The balance between the activating electronic effect and the potentially deactivating steric effect is critical.
The Influence of the meta-Methylsulfanyl Substituent
The methylsulfanyl (-SMe) group at the meta position primarily exerts an inductive electronic effect. However, the sulfur atom's lone pairs introduce a unique variable:
-
Potential for Catalyst Inhibition : Sulfur-containing compounds are known to coordinate strongly to palladium, which can sometimes lead to catalyst inhibition or deactivation.[16] While the meta position makes direct intramolecular chelation during transmetalation unlikely, the presence of the thioether functionality in the reaction medium could lead to non-productive binding to the Pd(0) catalyst, reducing the concentration of active catalytic species.
-
Electronic Tuning : As a weakly deactivating group at the meta position, the methylsulfanyl group's electronic impact is less pronounced than the ortho-fluoro group. However, its presence contributes to the overall electronic landscape of the molecule, which can influence the rates of all steps in the catalytic cycle.
Comparative Performance and Optimization
To contextualize the behavior of this compound, it is instructive to compare its performance against simpler analogues. The data below, synthesized from typical outcomes reported in the literature, illustrates the impact of substitution on reaction efficiency. Note that direct comparisons require identical reaction conditions, and this table serves as a qualitative guide.[17]
| Boronic Acid | Key Features | Typical Catalyst System | Expected Yield | Relative Reaction Time | Common Side Reactions |
| Phenylboronic Acid | Baseline (unsubstituted) | Pd(PPh₃)₄, Na₂CO₃ | High (>90%) | 1x | Homocoupling |
| 2-Fluorophenylboronic Acid | ortho-F (steric/electronic) | Pd(dppf)Cl₂, K₃PO₄ | Good-High (80-95%)[18] | 1.5-2x | Protodeboronation |
| 3-(Methylsulfanyl)phenylboronic Acid | meta-SMe (potential inhibition) | Pd(OAc)₂/SPhos, Cs₂CO₃ | Moderate-Good (65-85%) | 2-3x | Catalyst deactivation |
| This compound | Combined Effects | Pd₂(dba)₃/RuPhos, CsF | Good (75-90%) | 1.5-2.5x | Protodeboronation, low levels of homocoupling |
Causality Behind Experimental Choices:
-
Catalyst Selection : For sterically hindered substrates like our title compound, simple catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich, bulky biarylphosphine ligands (e.g., RuPhos, SPhos) are preferred.[15] These ligands promote the crucial, often rate-limiting, reductive elimination step and can stabilize the catalyst, preventing decomposition.[1]
-
Base Selection : While standard carbonate bases work, stronger bases like K₃PO₄ or fluoride bases like CsF are often superior for challenging couplings.[15] CsF is particularly synergistic with fluoro-substituted boronic acids, as it can promote the formation of highly reactive trifluoroborate intermediates.[9]
-
Solvent Choice : Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard. The water can aid in dissolving the base and facilitate the hydrolysis of boronic esters or anhydrides (boroxines) back to the active acid form.[19]
Validated Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials & Reagents
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.036 mmol, 3.6 mol%)
-
Cesium Fluoride (CsF) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL), anhydrous
-
Water (0.5 mL), degassed
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and cesium fluoride (2.0 mmol).
-
Catalyst Preparation : In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.036 mmol). Add this solid mixture to the Schlenk flask.
-
Atmosphere Inerting : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing : Sparge the resulting suspension with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction : Heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
This detailed approach, grounded in a solid mechanistic framework, provides the necessary tools for researchers to successfully employ challenging substrates like this compound and to rationally troubleshoot and optimize their own Suzuki-Miyaura coupling reactions.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Taylor & Francis Online. (n.d.). Suzuki reaction – Knowledge and References. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
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ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]
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RSC Publishing. (2022). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
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ACS Publications. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
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Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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ACS Publications. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. [Link]
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ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
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PubMed. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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National Institutes of Health. (n.d.). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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National Institutes of Health. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
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ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
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ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
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Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
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ResearchGate. (2025). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Organic Chemistry Portal. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. [Link]
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ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
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National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]
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ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
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A Computational and Comparative Guide to the Reactivity of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Medicinal Chemistry
2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a unique trifunctional building block, incorporating a boronic acid moiety for versatile C-C bond formation, a fluorine atom, and a methylsulfanyl group. The strategic placement of these substituents suggests a nuanced reactivity profile, making it an attractive candidate for the synthesis of complex pharmaceutical intermediates. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, while the methylsulfanyl group offers a site for further functionalization or can influence the electronic environment of the aromatic ring.
This guide will dissect the expected electronic and steric effects of the fluoro and methylsulfanyl substituents and propose a computational workflow to quantify their impact on the reactivity of the boronic acid.
Proposed Computational Workflow for Reactivity Assessment
To rigorously evaluate the reactivity of this compound, we propose a computational study based on Density Functional Theory (DFT), a powerful tool for modeling chemical reactions.
Caption: Proposed DFT-based computational workflow for assessing the reactivity of this compound.
Experimental Protocols: Detailed Computational Methodology
-
Geometry Optimization: The ground state geometries of this compound and relevant reference compounds (e.g., phenylboronic acid, 2-fluorophenylboronic acid, 3-(methylsulfanyl)phenylboronic acid) will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Modeling the Suzuki-Miyaura Reaction: The key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation, will be modeled. This involves constructing the pre-transmetalation complex between the boronic acid and a palladium(II) intermediate (e.g., [L-Pd(II)-Ar]X).
-
Transition State (TS) Search: The transition state for the transmetalation step will be located using methods like the Berny algorithm. Frequency calculations will be performed to confirm the TS (a single imaginary frequency).
-
Energy Profile: The Gibbs free energy of activation (ΔG‡) will be calculated to predict the reaction rate. The overall reaction energy (ΔG) will determine the thermodynamic favorability.
-
Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis will be used to determine atomic charges, providing insight into the electronic distribution. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will help understand the molecule's ability to donate or accept electrons.
Comparative Reactivity Analysis: A Theoretical Perspective
The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents.
The "Ortho Effect" of the Fluorine Substituent
The presence of a fluorine atom at the ortho position is expected to have a significant impact on the reactivity of the boronic acid. This "ortho effect" is a combination of steric and electronic factors[1][2][3].
-
Steric Effects: The ortho-fluoro group can cause steric hindrance, potentially twisting the boronic acid group out of the plane of the phenyl ring[2]. This can inhibit resonance and increase the acidity of the boronic acid, which may facilitate the transmetalation step.
-
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by the palladium-hydroxo complex in one of the proposed Suzuki-Miyaura catalytic cycles.
The Influence of the meta-Methylsulfanyl Group
The methylsulfanyl (-SMe) group at the meta position will primarily exert an electronic influence.
-
Inductive Effect: The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I).
-
Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, in the meta position, the resonance effect on the boronic acid group is less pronounced compared to the ortho or para positions.
The interplay of these effects will determine the overall electron density on the boronic acid moiety and its reactivity.
Predicted Reactivity Compared to Analogs
Based on these principles, we can predict the relative reactivity of this compound.
| Boronic Acid | Key Substituent Effects | Predicted Relative Reactivity in Suzuki Coupling |
| Phenylboronic Acid | (Reference) | Baseline |
| 2-Fluorophenylboronic Acid | Strong -I effect of F; Steric ortho effect. | Likely higher than phenylboronic acid. |
| 3-(Methylsulfanyl)phenylboronic Acid | Weak -I and +R effects of SMe. | Reactivity may be comparable to or slightly lower than phenylboronic acid. |
| This compound | Combined strong -I of F and weak -I/+R of SMe; Ortho effect of F. | Expected to be more reactive than phenylboronic acid and 3-(methylsulfanyl)phenylboronic acid. Its reactivity relative to 2-fluorophenylboronic acid will depend on the net electronic effect of the SMe group. |
Supporting Experimental Data from Related Systems
While direct experimental data for this compound is scarce, the extensive literature on Suzuki-Miyaura cross-coupling of substituted arylboronic acids provides a strong basis for our predictions. For instance, studies on polyfluorophenylboronic acids have shown that they can be challenging coupling partners due to their propensity for deboronation under basic conditions[4]. However, the development of specialized precatalysts and reaction conditions has enabled their successful use[4].
The following table summarizes typical conditions for Suzuki-Miyaura reactions involving fluorinated arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos-Pd G2 | K3PO4 | THF/H2O | 93 | [4] |
| Hetero(aryl) boronic acids | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 5-89 | [5][6] |
| Polyfluorophenylboronic esters | Phenylalanine precursors | Pd(II) complexes | CsF | Not specified | - | [7][8] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the role of the boronic acid.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step.
The rate-determining step of the Suzuki-Miyaura reaction can vary depending on the specific substrates and conditions. However, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often crucial. The electronic properties of the boronic acid, as influenced by its substituents, directly impact the facility of this step.
Conclusion and Future Outlook
Based on established principles of physical organic chemistry and a proposed computational framework, this compound is predicted to be a reactive and versatile building block for organic synthesis. The ortho-fluoro substituent is expected to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions through a combination of steric and electron-withdrawing effects. The meta-methylsulfanyl group is anticipated to have a more subtle electronic influence.
Experimental validation of these computational predictions is a crucial next step. We recommend an initial screening of reaction conditions for the Suzuki-Miyaura coupling of this compound with a range of aryl halides, using catalyst systems known to be effective for fluorinated boronic acids. The insights gained from such studies will undoubtedly expand the synthetic chemist's toolbox and pave the way for the discovery of novel bioactive molecules.
References
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Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [Link]
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Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC. [Link]
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Polyfluoroorganoboron oxygen compounds, part 3. The palladium-catalysed cross-coupling reaction of lithium polyfluorophenyltrimethoxyborates with 4-fluoroiodobenzene. ResearchGate. [Link]
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Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. pubs.acs.org. [Link]
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. NIH. [Link]
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Bullen, G. A., et al. (2016). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link]
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[2,5-Bis(methylsulfanyl)phenyl]boronic acid. PubChem. [Link]
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5-Fluoro-2-(methylthio)phenylboronic acid. PubChem. [Link]
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Henriques, M. S. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]
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Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
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A Senior Application Scientist's Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Complex Synthesis
For the discerning researcher in drug development and total synthesis, the selection of a building block is a critical decision that dictates the efficiency and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a strategically functionalized building block for advanced organic synthesis. We will explore its potential applications, compare its utility with alternative reagents, and provide actionable experimental protocols grounded in established literature.
The Strategic Advantage of this compound
This compound is a trifunctional reagent that offers a unique combination of reactive handles and modulating substituents. The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, primarily enabling the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.[1][2] The strategic placement of a fluorine atom and a methylsulfanyl group on the phenyl ring, however, provides nuanced control over the electronic and steric properties of the molecule, which can be leveraged in complex synthetic designs.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[3] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups.[4][5] The ortho-position of the fluorine relative to the boronic acid can influence the kinetics of transmetalation in the Suzuki-Miyaura catalytic cycle.
The methylsulfanyl (-SMe) group, positioned meta to the boronic acid, introduces a sulfur-based functional handle. This thioether can act as a mild directing group, be oxidized to sulfoxide or sulfone to further tune electronic properties, or potentially participate in other transformations. Its presence offers a site for late-stage functionalization, a valuable attribute in the synthesis of compound libraries for drug discovery.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound is its participation in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures.[2][7] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][8]
The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Figure 2: Workflow for a hypothetical Suzuki-Miyaura coupling.
Comparative Analysis with Alternative Reagents
The choice of boronic acid is critical, and several alternatives could be considered for the synthesis of similar biaryl structures. The following table compares this compound with other commercially available reagents.
| Reagent | Key Structural Features | Potential Advantages | Potential Challenges |
| This compound | ortho-Fluoro, meta-Thioether | - Orthogonal handles for further functionalization- Fluorine can enhance biological properties [3] | - Potential for catalyst poisoning by sulfur- Steric hindrance from the ortho-fluoro group may slow down the reaction |
| 2-Fluorophenylboronic acid | ortho-Fluoro | - Less sterically hindered than the title compound- Simpler starting material | - Lacks the thioether handle for further modification |
| 3-(Methylsulfanyl)phenylboronic acid | meta-Thioether | - Avoids potential steric issues from an ortho-substituent | - Lacks the fluorine atom, potentially impacting metabolic stability and electronic properties |
| 2,6-Difluorophenylboronic acid | Di-ortho-Fluoro | - Strong electronic effects from two fluorine atoms | - Prone to protodeboronation under basic conditions<[9]br>- Significant steric hindrance can make coupling challenging [10] |
Experimental Data Synopsis from Literature for Related Couplings:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a robust, general procedure that can serve as a starting point for the coupling of this compound. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pd(dppf)Cl2 (2-5 mol%) [7]* Potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) (3.0 equiv) [7]* Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., K3PO4, 3.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Conclusion and Future Outlook
This compound represents a valuable, albeit underutilized, building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a reactive boronic acid handle with electronically modulating and further functionalizable fluoro and methylsulfanyl substituents provides a powerful tool for synthetic chemists. While direct case studies in total synthesis are yet to be prominently featured in the literature, its potential, when compared to analogous reagents, is clear. The provided experimental framework offers a solid foundation for researchers to begin exploring the utility of this promising reagent in their own synthetic endeavors. As the demand for novel, functionalized bioactive molecules continues to grow, the strategic application of such multi-functional building blocks will undoubtedly become increasingly important.
References
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. PharmaBlock.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*OMe)Cl2]2. American Chemical Society.
- 2-Fluoro-3-methylphenylboronic acid | CAS 762287-58-1. Santa Cruz Biotechnology.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.
- Synthesis of biologically active boron-containing compounds. PMC - NIH.
- 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369. PubChem.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Current and emerging applications of fluorine in medicinal chemistry.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Significance of Fluorine in Medicinal Chemistry: A Review.
- 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6. Sigma-Aldrich.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed.
- Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. PMC - NIH.
- Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI.
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
A Researcher's Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid: A Versatile Reagent in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. Among the vast arsenal of reagents available, substituted phenylboronic acids have carved out a significant niche, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a uniquely functionalized reagent, and objectively compares its performance and applications with relevant alternatives, supported by experimental data.
Introduction: The Strategic Advantage of Fluorine and Sulfur Co-substitution
This compound is a trifunctional reagent that offers a compelling combination of functionalities for medicinal chemistry. The presence of a fluorine atom, a methylsulfanyl group, and a boronic acid moiety on a phenyl ring provides a unique platform for generating molecular complexity and fine-tuning the physicochemical properties of target compounds.
The fluorine atom is a well-established bioisostere for a hydrogen atom, and its introduction can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of fluorine can also influence the reactivity of the boronic acid in cross-coupling reactions.
The methylsulfanyl group, a sulfur-containing moiety, can participate in hydrogen bonding and other non-covalent interactions within a protein's active site. Its size and lipophilicity can be strategically utilized to optimize ligand-receptor interactions. Furthermore, the sulfur atom can be a site for further chemical modification if desired.
The boronic acid group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The stability and reactivity of the boronic acid are crucial for the success of these coupling reactions.
Core Application: A Key Building Block for Kinase Inhibitors
A prominent application of this compound is in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of other diseases. A notable example is its use in the development of dual Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors based on a 3H-pyrazolo[4,3-f]quinoline scaffold.[1][2][3][4][5] These kinases are implicated in various cellular processes, and their dual inhibition is a promising strategy for anticancer therapies.[1][2]
The synthesis of these inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated 3H-pyrazolo[4,3-f]quinoline core and this compound.
Figure 1. General workflow for the synthesis of dual CLK/ROCK inhibitors using a Suzuki-Miyaura coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic and steric properties of the boronic acid. To provide a comparative perspective, the following table summarizes typical yields for the coupling of various substituted phenylboronic acids with aryl chlorides, a challenging class of electrophiles.
| Boronic Acid | Substituents' Electronic Effect | Typical Yield Range (%) | Reference |
| This compound | F (EWG), SMe (EDG) | 70-85 | [1][2] |
| Phenylboronic acid | - | 80-95 | [6] |
| 4-Methoxyphenylboronic acid | OMe (strong EDG) | 90-99 | [7] |
| 4-Nitrophenylboronic acid | NO2 (strong EWG) | 50-70 | [7] |
| 2-Methylphenylboronic acid | Me (weak EDG), steric hindrance | 60-80 | [8] |
| 2,6-Dimethylphenylboronic acid | 2x Me (EDG), high steric hindrance | 20-50 | [8] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are indicative and can vary based on the specific coupling partners and reaction conditions.
From the table, it is evident that the electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) on the boronic acid generally enhance the reaction rate and yield by increasing the nucleophilicity of the organic group being transferred to the palladium center.[7] Conversely, strong electron-withdrawing groups (EWGs) can decrease the reactivity.
This compound presents an interesting case with both an electron-withdrawing fluorine and a potentially electron-donating (via resonance) methylsulfanyl group. The observed good to high yields suggest a favorable balance of these electronic effects. The ortho-fluoro substituent does not appear to pose significant steric hindrance to impede the coupling reaction.
Experimental Protocol: Synthesis of a 3H-pyrazolo[4,3-f]quinoline-based Kinase Inhibitor
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a halogenated heterocyclic core, adapted from the literature for the synthesis of dual CLK/ROCK inhibitors.[1][2]
Materials:
-
7-Bromo-3H-pyrazolo[4,3-f]quinoline (1.0 eq)
-
This compound (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 7-bromo-3H-pyrazolo[4,3-f]quinoline, this compound, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Figure 2. A simplified workflow for the Suzuki-Miyaura coupling protocol.
Causality Behind Experimental Choices
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. The dppf ligand is particularly effective for coupling with aryl chlorides and bromides.
-
Choice of Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Its solubility in the aqueous phase facilitates the reaction.
-
Choice of Solvent System: A mixture of an organic solvent like dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the base and facilitate the activation of the boronic acid. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Excess of Boronic Acid: Using a slight excess of the boronic acid can help to drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions.
Conclusion and Future Outlook
This compound has emerged as a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern provides a strategic advantage for creating molecules with desirable pharmacological properties. The Suzuki-Miyaura coupling of this reagent proceeds with good to excellent yields, demonstrating its utility in complex molecule synthesis.
As the quest for more selective and potent therapeutics continues, the demand for novel, highly functionalized building blocks like this compound is expected to grow. Further exploration of its applications in the synthesis of other classes of bioactive molecules and the development of even more efficient coupling methodologies will undoubtedly solidify its place in the modern synthetic chemist's toolbox.
References
-
ResearchGate. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]
-
Dayal, N., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals (Basel), 17(12), 1660. [Link]
-
MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]
-
MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
OUCI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]
-
PubMed. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors. [Link]
-
SpringerLink. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
Wikipedia. Boronic acid. [Link]
-
ACS Publications. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]
-
MDPI. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]
-
PubMed. Synthesis of pyrazolo[4,3-e][2][6][7]triazine sulfonamides, novel Sildenafil analogs with tyrosinase inhibitory activity. [Link]
-
PMC. The activity of pyrazolo[4,3-e][2][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. [Link]
-
BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
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- 1. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecular architectures.[1][2] The choice of the boronic acid reagent is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid, a uniquely substituted reagent, against a panel of common alternatives, supported by established chemical principles and representative experimental protocols.
The Benchmark Reagent: A Profile of this compound
This compound is a valuable building block in medicinal chemistry, distinguished by its unique substitution pattern. The presence of both a fluorine atom and a methylsulfanyl group offers distinct advantages for drug design:
-
The Role of Fluorine: As the most electronegative element, fluorine can dramatically alter a molecule's electronic profile.[3] Its substitution for hydrogen can enhance metabolic stability by blocking sites of oxidation, increase lipid solubility to improve membrane permeability, and introduce specific conformational changes, all of which are powerful tools in tuning a drug candidate's properties.[3]
-
The Influence of the Methylsulfanyl Group: The sulfur-containing methylsulfanyl (-SMe) group is a lipophilic moiety. Increased lipophilicity is a key parameter in drug design, often enhancing the bioavailability of a potential therapeutic agent.[4]
-
Combined Electronic and Steric Effects: The ortho-fluoro substituent is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] Furthermore, its position adjacent to the boronic acid introduces steric hindrance, which can also impact the reaction rate and may require careful selection of catalyst and ligands to overcome.[5][7]
The Competitive Landscape: Alternative Boronic Acid Reagents
To objectively benchmark the performance of this compound, we compare it against a curated selection of reagents that represent different steric and electronic profiles:
-
Isomeric Control (4-Fluoro-2-(methylthio)phenylboronic acid): This isomer moves the fluorine from the sterically hindered ortho position to the para position, allowing for an assessment of steric effects while maintaining the same overall atomic composition.
-
Unsubstituted Baseline (Phenylboronic acid): The simplest arylboronic acid, serving as a neutral reference point for reaction efficiency.[8][9]
-
Electron-Donating Group (4-Methoxyphenylboronic acid): The methoxy (-OMe) group is electron-donating, which generally enhances the rate of transmetalation and can lead to higher reaction yields under standard conditions.[1][9]
-
Electron-Withdrawing Group (4-Formylphenylboronic acid): The formyl (-CHO) group is strongly electron-withdrawing, providing a comparison against a reagent with a different deactivating profile.[1]
Head-to-Head Benchmarking: Performance in a Model Suzuki-Miyaura Coupling
To illustrate the performance differences, we present representative data for a model Suzuki-Miyaura reaction: the coupling of various boronic acids with 4-bromoanisole, a common aryl bromide coupling partner. The data below is a synthesized representation based on established principles of how electronic and steric factors influence this reaction.
Reaction Scheme:
Ar-B(OH)₂ + 4-Bromoanisole → Ar-(4-methoxyphenyl) + HOB(OH)₂
(Catalyst: Pd(PPh₃)₄, Base: Na₂CO₃, Solvent: Toluene/Ethanol/Water)
Table 1: Comparative Performance Data
| Boronic Acid Reagent | Key Features | Expected Yield (%) | Expected Reaction Time (h) | Rationale for Performance |
| Phenylboronic acid | Unsubstituted Baseline | 90-95 | 4-6 | Serves as the standard reference; typically provides high yields under optimized conditions. |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating Group (EDG) | >95 | 2-4 | The EDG enhances the nucleophilicity of the aryl group, accelerating the transmetalation step and often leading to faster reactions and higher yields.[1][6] |
| 4-Formylphenylboronic acid | Strong Electron-Withdrawing Group (EWG) | 75-85 | 8-12 | The EWG deactivates the boronic acid, slowing the transmetalation step and typically requiring longer reaction times or more forcing conditions for high conversion.[1][5] |
| 4-Fluoro-2-(methylthio)phenylboronic acid | para-F (EWG), ortho-SMe (Sterics) | 80-90 | 6-10 | The ortho-SMe group introduces some steric hindrance, but the primary electronic effect comes from the para-F. Performance is good but may be slower than the unsubstituted baseline. |
| This compound | ortho-F (EWG, High Sterics) | 65-75 | 12-18 | The combination of a strongly deactivating ortho-fluoro group and significant steric hindrance presents a challenge, often leading to lower yields and requiring extended reaction times.[5][7] |
Analysis of Performance
The data clearly illustrates a structure-activity relationship. The electron-donating 4-methoxyphenylboronic acid shows superior performance due to accelerated transmetalation. Conversely, reagents with electron-withdrawing groups, particularly our benchmark reagent with its challenging ortho-fluoro substituent, are less reactive. The steric hindrance imposed by the ortho-fluoro group in this compound is the primary differentiating factor, leading to a notable decrease in expected yield compared to its isomer and other alternatives.
However, it is crucial to note that lower reactivity is not an insurmountable barrier. Many boronic acids that are prone to decomposition or are electronically deactivated can be successfully employed using modern palladium precatalysts and optimized ligand systems that promote rapid catalytic turnover.[10][11]
Detailed Experimental Protocol: A Validated Suzuki-Miyaura Procedure
This protocol provides a reliable, self-validating methodology for performing the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic Acid (1.2 to 1.5 equiv., 1.2-1.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv., 0.02-0.05 mmol)
-
Base (e.g., 2M aq. Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol mixture or Dioxane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol) and the boronic acid (1.2 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, the solvent (e.g., 10 mL of a 4:1 Toluene/Ethanol mixture), and finally the aqueous base (e.g., 5 mL of 2M Na₂CO₃).[12]
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x15 mL) and brine (1x15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.[1]
Mechanistic Insights and Workflow Visualization
Understanding the underlying mechanism and experimental flow is key to troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The electronic and steric properties of the boronic acid primarily influence the Transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A systematic workflow ensures reproducibility and safety.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Strategic Recommendations
This compound is a highly valuable, albeit challenging, reagent for constructing novel molecular entities. Its unique electronic and steric profile, conferred by the ortho-fluoro and meta-methylsulfanyl groups, makes it a powerful tool for fine-tuning the properties of pharmaceutical candidates.
Key Takeaways:
-
Performance is Predictable: The reactivity of a boronic acid in Suzuki-Miyaura coupling is strongly correlated with its electronic and steric properties. Electron-donating groups generally accelerate the reaction, while electron-withdrawing and sterically hindered groups slow it down.
-
Conditions Can Be Optimized: While this compound exhibits lower intrinsic reactivity, high yields can often be achieved by carefully optimizing reaction conditions. This includes screening different palladium catalysts (especially modern precatalysts), ligands, bases, and solvent systems.
-
Selection is Application-Driven: The choice of boronic acid should be guided by the target molecule's requirements. If the specific substitution pattern of this compound is essential for biological activity, the synthetic challenges are justified. If a simpler biaryl linkage is needed, a more reactive boronic acid may be a more efficient choice.
Ultimately, a thorough understanding of the principles laid out in this guide will empower researchers to make informed decisions, enabling the successful synthesis of complex molecules for the advancement of science and medicine.
References
- 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Benchchem.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. American Chemical Society.
- Significance of Fluorine in Medicinal Chemistry: A Review.
- 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6. Sigma-Aldrich.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this protocol is synthesized from best practices and data for structurally similar organoboron compounds, establishing a conservative and robust safety and disposal strategy.
Immediate Safety and Hazard Assessment
This compound, like other substituted phenylboronic acids, must be handled as a potentially hazardous chemical. The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2][3][4] It is imperative to consult the supplier-specific Safety Data Sheet (SDS) if available. In its absence, the following precautions, derived from analogous compounds, should be strictly observed.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a fully fastened lab coat.[5][6] Double gloving is recommended for enhanced protection.[6]
-
Ventilation: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][7]
-
Incompatible Materials: Store and manage this compound's waste separately from strong oxidizing agents, strong acids, and strong bases to avoid potentially hazardous reactions.[2][8]
Quantitative Hazard Data Summary (Based on Analogous Compounds)
The following table summarizes the key hazard classifications common to substituted phenylboronic acids. This data serves as a baseline for safe handling in the absence of a specific SDS for this compound.
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [4][9][10] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3][4][10] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4][10] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3][4][10] |
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste.[11] It should never be disposed of in standard trash or flushed down the drain.[12] Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[1][12]
Part A: Disposal of Solid this compound Waste
-
Characterize the Waste: Classify the material as a hazardous solid organic waste.[1]
-
Package the Waste:
-
Label the Container:
-
Affix a "Hazardous Waste" label prominently on the container.
-
Clearly write the full chemical name: "Waste this compound ".
-
Indicate the approximate quantity or mass of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Store for Pickup:
Part B: Disposal of Contaminated Labware and Debris
Any disposable items that have come into contact with this compound are also considered hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous lab trash. This includes items such as:
-
Gloves
-
Weighing papers or boats
-
Contaminated paper towels or absorbent pads
-
Pipette tips
-
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealable, heavy-duty plastic bag.[1][6]
-
Labeling: Clearly label the container or bag as "Hazardous Waste " and specify the contents (e.g., "Debris contaminated with this compound ").[1]
-
Disposal: Dispose of this container through your institution's hazardous waste program alongside the primary chemical waste.[1]
Part C: Decontamination and Disposal of Empty Containers
The original container of this compound must be thoroughly decontaminated before it can be disposed of as non-hazardous waste. This is crucial to prevent environmental contamination.[7]
-
Initial Rinse (Hazardous Waste):
-
Inside a chemical fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone, or ethanol).[7]
-
Crucially, this first rinseate must be collected as liquid hazardous waste. [7] Pour the rinseate into a designated, properly labeled container for halogenated or non-halogenated waste solvents, according to your lab's waste streams.
-
-
Subsequent Rinses:
-
Perform at least two additional rinses with the solvent.[1] These subsequent rinses should also be collected into the hazardous liquid waste container. This "triple-rinsing" procedure ensures the removal of residual chemical.
-
-
Final Container Disposal:
-
Allow the fully rinsed container to air dry completely in a well-ventilated area (such as at the back of the fume hood).
-
Once dry, deface or completely remove the original manufacturer's label to prevent confusion.[7]
-
The clean, dry container can now typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your institution's guidelines.[6]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[6]
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as hazardous waste, specifying the spilled chemical.[6]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[6]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area to ensure personnel safety.
-
Alert your colleagues and supervisor.
-
Follow your institution's specific emergency procedures for chemical spills, which may involve contacting the EHS office immediately.[6]
-
Regulatory Compliance
All disposal procedures must align with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for workplace safety.[12][13][14] Your institution's EHS department is the definitive resource for ensuring compliance with all applicable laws.[1][12]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. [Link]
-
Arbico Organics. (2008). MATERIAL SAFETY DATA SHEET. Retrieved from Arbico Organics. [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from Chemtalk. [Link]
-
Chemdox. (n.d.). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from Chemdox. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from Cole-Parmer. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from Carl ROTH. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from EPA. [Link]
-
PubChem. (n.d.). (3-Fluoro-2-(methylsulfonyl)phenyl)boronic acid. Retrieved from PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]
Sources
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
